7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-9-7-5-6(11(13)14)1-2-8(7)15-4-3-10-9/h1-2,5H,3-4H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXGFMXLKHZJOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one: Chemical Structure, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical structure of 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one, a heterocyclic compound of interest in medicinal chemistry. The guide details a plausible synthetic route, based on established chemical principles for related benzoxazepinone scaffolds. Furthermore, it offers an in-depth characterization of the molecule through a predictive analysis of its spectral data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The potential biological significance of this nitro-substituted benzoxazepinone is also discussed, drawing parallels with structurally similar compounds that have shown promise in various therapeutic areas. This document serves as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of novel benzoxazepinone derivatives for drug discovery.
Introduction: The Benzoxazepinone Scaffold and the Significance of Nitro-Substitution
The 1,4-benzoxazepine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This seven-membered heterocyclic structure, containing both oxygen and nitrogen atoms fused to a benzene ring, offers a three-dimensional architecture that can effectively interact with a variety of biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as inhibitors of Traf2- and Nck-interacting protein kinase (TNIK) for the treatment of colorectal cancer.[1]
The introduction of a nitro group (-NO2) onto an aromatic ring can profoundly influence a molecule's physicochemical and biological properties. The strong electron-withdrawing nature of the nitro group can modulate the electronic distribution of the entire molecule, affecting its reactivity, polarity, and potential for intermolecular interactions.[2][3][4] In many instances, the nitro group acts as a pharmacophore, contributing directly to the biological activity of the compound. Nitro-containing compounds have a well-documented history as antimicrobial, anticancer, and antiparasitic agents.[2][3] The presence of a nitro group at the 7-position of the 3,4-dihydro-1,4-benzoxazepin-5(2H)-one core is therefore anticipated to impart unique chemical and biological characteristics to the molecule, making it a compelling target for synthesis and investigation.
Proposed Synthesis of this compound
Retrosynthetic Analysis
A logical retrosynthetic approach involves the intramolecular cyclization of a suitable linear precursor. The key disconnection would be the amide bond within the seven-membered ring, leading back to an N-substituted 2-aminophenol derivative.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of N-(2-hydroxy-4-nitrophenyl)-3-chloropropanamide
-
Dissolution: Dissolve 2-amino-5-nitrophenol in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of 3-chloropropionyl chloride in the same solvent dropwise to the stirred mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Intramolecular Cyclization to form this compound
-
Dissolution: Dissolve the purified N-(2-hydroxy-4-nitrophenyl)-3-chloropropanamide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base Addition: Add a strong, non-nucleophilic base, such as potassium carbonate or sodium hydride, to the solution. The base will deprotonate the phenolic hydroxyl group, facilitating the intramolecular nucleophilic substitution.
-
Cyclization: Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir for several hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. The product may precipitate out of solution and can be collected by filtration. If not, extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by recrystallization or column chromatography.
Caption: Proposed synthetic pathway.
Structural Elucidation and Characterization
A comprehensive structural analysis is crucial for confirming the identity and purity of the synthesized this compound. The following sections detail the expected outcomes from key analytical techniques.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₈N₂O₄ |
| Molecular Weight | 208.17 g/mol |
| Appearance | Likely a pale yellow to yellow solid |
¹H NMR Spectroscopy (Proton NMR)
The ¹H NMR spectrum is expected to provide key information about the number and chemical environment of the protons in the molecule.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 | Singlet | 1H | NH (Amide) | The amide proton is typically deshielded and appears as a broad singlet. |
| ~8.1 | Doublet | 1H | Ar-H (H6) | This proton is ortho to the nitro group and will be significantly deshielded. |
| ~7.9 | Doublet of doublets | 1H | Ar-H (H8) | This proton is meta to the nitro group and ortho to the ether oxygen. |
| ~7.2 | Doublet | 1H | Ar-H (H9) | This proton is para to the nitro group. |
| ~4.4 | Triplet | 2H | O-CH₂ -CH₂ | These protons are adjacent to the ether oxygen and will be deshielded. |
| ~2.8 | Triplet | 2H | CH₂-CH₂ -C=O | These protons are adjacent to the carbonyl group. |
¹³C NMR Spectroscopy (Carbon NMR)
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C =O (Amide) | The carbonyl carbon of the amide will be significantly downfield. |
| ~155 | Ar-C -O | The aromatic carbon attached to the ether oxygen. |
| ~145 | Ar-C -NO₂ | The aromatic carbon attached to the nitro group. |
| ~140 | Ar-C -N | The aromatic carbon attached to the amide nitrogen. |
| ~128 | Ar-C H (C8) | Aromatic methine carbon. |
| ~122 | Ar-C H (C6) | Aromatic methine carbon. |
| ~118 | Ar-C H (C9) | Aromatic methine carbon. |
| ~68 | O-C H₂ | The carbon adjacent to the ether oxygen. |
| ~35 | C H₂-C=O | The carbon adjacent to the carbonyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch (Amide) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1680 | Strong | C=O stretch (Amide) |
| ~1520 and ~1350 | Strong | N-O asymmetric and symmetric stretch (Nitro group) |
| ~1250 | Strong | C-O stretch (Aryl ether) |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data (Electron Impact - EI):
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 208, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns:
-
Loss of NO₂ (m/z = 162)
-
Loss of C₂H₄O (ethylene oxide) from the seven-membered ring.
-
Fragments corresponding to the substituted aromatic portion of the molecule.
-
Potential Biological Significance and Applications
The unique structural features of this compound suggest several avenues for its potential biological application.
-
Anticancer Activity: As previously mentioned, benzoxazepinone derivatives have shown promise as anticancer agents.[1] The presence of the nitro group, a common feature in many anticancer drugs, may enhance this activity. The nitro group can be bioreduced in hypoxic tumor environments to generate reactive species that are toxic to cancer cells.
-
Antimicrobial Properties: A vast number of nitroaromatic compounds exhibit potent antimicrobial activity.[2][3] The mechanism often involves the reduction of the nitro group by microbial nitroreductases to form radical species that damage cellular components. Therefore, this compound warrants investigation as a potential antibacterial or antifungal agent.
-
Enzyme Inhibition: The rigid, three-dimensional structure of the benzoxazepinone core makes it an attractive scaffold for designing enzyme inhibitors. The specific substitution pattern of the nitro group can be tailored to achieve selective binding to the active site of target enzymes implicated in various diseases.
Sources
- 1. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Profiling of 7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
[1]
Executive Summary
This compound (CAS: 21228-43-3 ) is a bicyclic heterocycle featuring a benzene ring fused to a seven-membered oxazepine lactam.[1] Unlike its six-membered analog (benzoxazinone), the 1,4-benzoxazepine scaffold possesses unique conformational flexibility that allows it to mimic peptide turns, making it a "privileged structure" in drug discovery.
This molecule serves as a high-value intermediate for synthesizing CNS-active agents, WDR5 inhibitors (oncology), and protease inhibitors. The C7-nitro group acts as a strategic "synthetic handle"—readily reducible to an amine for late-stage diversification—while simultaneously modulating the electronic density of the aromatic core.
Chemical Identity & Structural Architecture[2]
Core Identifiers
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 21228-43-3 |
| Molecular Formula | C |
| Molecular Weight | 208.17 g/mol |
| SMILES | O=C1NCCOc2ccc([O-])cc21 |
| Core Scaffold | 1,4-Benzoxazepine |
| Electronic Character | Electron-deficient aromatic core (due to 7-NO |
Structural Alert: The 1,4 vs. 1,5 Isomerism
Researchers must distinguish this compound from its isomers. The 1,4-isomer (target) features the oxygen attached directly to the benzene ring at position 1, with the nitrogen at position 4 separated by an ethylene bridge.
-
1,4-benzoxazepin-5-one: Oxygen at 1 (phenol ether linkage), Carbonyl at 5.
-
1,5-benzoxazepin-4-one: Nitrogen at 1 (aniline linkage), Carbonyl at 4.
-
Differentiation: The 1,4-isomer is generally more metabolically stable against hydrolytic ring-opening compared to the 1,5-isomer due to the stability of the phenoxy-ether bond.
Synthetic Methodology: The Schmidt Rearrangement
The most robust, self-validating synthesis for this scaffold utilizes the Schmidt rearrangement of a chromanone precursor. This method is preferred over condensation reactions for its regioselectivity.
Reaction Logic
The reaction inserts a nitrogen atom into the C-C bond adjacent to the carbonyl of 6-nitrochroman-4-one. The migration of the aryl ring is preferred over the alkyl group due to electronic stabilization, yielding the 1,4-benzoxazepine (lactam) as the major product.
Protocol (Standardized)
-
Precursor: Dissolve 6-nitrochroman-4-one (1.0 eq) in Methanesulfonic acid (MsOH) or concentrated H
SO . -
Reagent Addition: Add Sodium Azide (NaN
, 1.2 eq) portion-wise at 0°C. Caution: Hydrazoic acid (HN ) generation. -
Rearrangement: Stir at 0°C for 1 hour, then warm to RT (25°C) for 3–6 hours.
-
Quench: Pour reaction mixture over crushed ice/water.
-
Isolation: The product precipitates as a solid. Filter and wash with cold water and NaHCO
(to remove acid traces). -
Purification: Recrystallize from Ethanol/DMF.
Visualized Workflow (DOT)
Caption: Step-by-step Schmidt rearrangement protocol for synthesizing the 1,4-benzoxazepin-5-one core.
Physicochemical Properties & Profiling
Solubility & Lipophilicity
The 7-nitro group significantly impacts the solvation profile. While the lactam core is polar, the nitro group and benzene ring provide lipophilicity.
| Parameter | Value (Predicted/Observed) | Interpretation |
| LogP | 1.1 – 1.5 | Moderately lipophilic; suitable for CNS penetration if optimized. |
| TPSA | ~85 Ų | < 90 Ų suggests good oral bioavailability and potential BBB permeability. |
| Water Solubility | Low (< 0.1 mg/mL) | Requires co-solvents (DMSO, PEG-400) for biological assays. |
| pKa (Amide) | ~13–14 | The lactam NH is non-basic; deprotonation requires strong bases (e.g., NaH). |
| H-Bond Donors | 1 (Amide NH) | Critical for binding site interactions (e.g., WDR5 WIN-site). |
| H-Bond Acceptors | 4 (C=O, Ether O, NO | High capacity for receptor interaction. |
Stability Profile
-
Hydrolytic Stability: The 7-membered lactam is kinetically stable at physiological pH (7.4). However, prolonged exposure to strong acids or bases at elevated temperatures will hydrolyze the amide bond, opening the ring to form the amino-acid derivative.
-
Metabolic Stability: The 1,4-benzoxazepine scaffold is generally more resistant to oxidative metabolism than open-chain analogs. However, the nitro group is a metabolic "soft spot" susceptible to nitroreduction by hepatic enzymes (reductases), converting it to the amine (–NH
) or hydroxylamine.
Biological & Medicinal Significance
The 7-nitro-1,4-benzoxazepin-5-one is not just a building block; it acts as a bioisostere for quinolinones and benzodiazepines.
Mechanism of Action (Scaffold Level)
-
Conformational Mimicry: The 7-membered ring adopts a twisted boat conformation that mimics the
-turn of peptides. This allows it to disrupt Protein-Protein Interactions (PPIs). -
WDR5 Inhibition: Research indicates that 1,4-benzoxazepin-5-ones bind to the WIN-site of WDR5 (an epigenetic target), where the lactam carbonyl forms a hydrogen bond with the backbone of the protein.
-
Nitro Group Function: In early discovery, the nitro group locks the electron density. In later optimization, it is reduced to an aniline to attach solubilizing groups or warheads via amide coupling.
Metabolic Pathway Visualization
Caption: Primary metabolic (nitroreduction) and degradation (hydrolysis) pathways.
Experimental Handling & Safety
-
Solubility Protocol: For in vitro assays, dissolve the solid in 100% DMSO to create a 10 mM stock solution. Sonicate if necessary. Dilute into aqueous buffer only immediately prior to use to prevent precipitation.
-
Detection:
-
UV/Vis: Strong absorption ~260–300 nm (aromatic/nitro conjugation).
-
LC-MS: Detect in Positive Mode [M+H]
= 209.17.
-
-
Safety: The compound is a nitro-aromatic. While specific toxicity data may be sparse, treat as potentially mutagenic (Ames positive risk) until proven otherwise. Handle in a fume hood.
References
-
Vertex AI Search. (2025). Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors. National Institutes of Health (PMC). Link
-
CymitQuimica. (2025).[2] Product Data: this compound (CAS 21228-43-3).[1] Link
-
PubChem. (2025). Compound Summary: 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one (Structural Analog Comparison). National Library of Medicine. Link
-
ResearchGate. (2023). Characteristic 1,4‐benzoxazepine compounds with anticancer activity. Link
-
Journal of Organic Chemistry. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization. ACS Publications. Link
A Technical Guide to the Pharmacological Landscape of 7-Nitro-Benzoxazepine Derivatives
This guide provides an in-depth exploration of 7-nitro-benzoxazepine derivatives, a class of heterocyclic compounds demonstrating significant potential across various therapeutic areas. We will delve into their synthesis, pharmacological activities, and underlying mechanisms of action, offering a technical resource for researchers and drug development professionals. The structure of this document is designed to logically present the scientific narrative, moving from the foundational chemistry to the preclinical evidence of their therapeutic promise.
The Benzoxazepine Scaffold and the Influence of the 7-Nitro Moiety
Benzoxazepines are bicyclic heterocyclic compounds containing a benzene ring fused to a seven-membered oxazepine ring.[1][2] This core structure is a recognized pharmacophore, and its derivatives have been extensively studied for their wide-ranging biological activities.[1][3] The introduction of a nitro group (NO₂) at the 7-position of the benzoxazepine ring is a key structural modification. The potent electron-withdrawing nature of the nitro group can significantly alter the molecule's electronic distribution, polarity, and ability to participate in hydrogen bonding. These modifications are crucial in modulating the compound's interaction with biological targets, thereby influencing its pharmacological profile and potency. While the broader class of benzoxazepines exhibits activities ranging from anticonvulsant to antipsychotic, the 7-nitro substitution has been particularly associated with promising anticancer and neuroprotective effects.[4][5]
Anticancer Potential: A Primary Therapeutic Avenue
A significant body of research has highlighted the potent antiproliferative activity of 7-nitro-benzoxazepine derivatives against various cancer cell lines. This has established them as a promising class of compounds for oncological drug discovery.
Cytotoxic Activity and Selectivity
Numerous studies have demonstrated that these compounds can inhibit the growth of cancer cells, particularly in breast cancer models. For instance, certain (RS)-6-substituted-7- or 9-(1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-7H or 9H-purines, which feature a nitrobenzenesulfonyl group, have shown impressive potency. The compound (RS)-2,6-dichloro-9-[1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]-9H-purine, for example, exhibited an IC₅₀ value of 0.166 μM against the MDA-MB-231 human breast cancer cell line.[4] Importantly, many of these new benzoxazepine derivatives show selectivity, inhibiting the growth of breast cancer cell lines like MCF-7 and MDA-MB-231 without significant cytotoxicity to normal cells, such as HEK-293.[6]
| Compound ID | Cell Line | IC₅₀ (μM) | Reference |
| (RS)-2,6-dichloro-9-[1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]-9H-purine (14) | MDA-MB-231 | 0.166 | [4] |
| Zepin-16 | MDA-MB-231 | 0.03 (mM) | [7] |
| Zepin-25 | MDA-MB-231 | 0.02 (mM) | [7] |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer effects of 7-nitro-benzoxazepine derivatives are largely attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. The (R)-enantiomer of compound 14 was found to induce apoptosis in up to 52.5% of the MCF-7 cell population after 48 hours, a rate more potent than the clinically used drug paclitaxel.[4] The growth inhibition is also linked to the arrest of the cell cycle at the G₀/G₁ phase, preventing the cells from progressing towards DNA synthesis and mitosis.[6] Some derivatives have been shown to induce apoptosis through the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[7]
Figure 1. Simplified intrinsic apoptosis pathway induced by 7-nitro-benzoxazepine derivatives.
Experimental Protocol: MTT Assay for Cell Viability
The assessment of the cytotoxic effects of 7-nitro-benzoxazepine derivatives on cancer cells is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a specified density and allowed to adhere overnight.[3][8]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized benzoxazepine derivatives for a defined period, typically 24 to 48 hours.[3][8]
-
MTT Incubation: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Neuroprotective Potential
Beyond oncology, benzoxazepine derivatives have shown promise as neuroprotective agents, with potential applications in treating neurodegenerative diseases and ischemic brain injury.
Mechanism of Action: Antioxidant and Receptor-Modulating Effects
The neuroprotective capacity of this class of compounds is often linked to their ability to counteract oxidative stress, a key factor in neuronal degeneration.[9] Some 1,4-benzoxazepine derivatives have been specifically designed as selective 5-HT1A receptor agonists, demonstrating a remarkable neuroprotective effect in a transient middle cerebral artery occlusion (t-MCAO) model, which simulates ischemic stroke.[10] While research on 7-nitro derivatives in this specific context is still emerging, related benzoxazole compounds have been shown to protect PC12 cells from β-amyloid-induced apoptosis and reduce the hyperphosphorylation of tau protein, key pathologies in Alzheimer's disease.[8] This protection is mediated through the Akt/GSK-3β/NF-κB signaling pathway.[8]
Figure 2. Neuroprotective signaling modulated by related benzoxazole derivatives.
Experimental Protocol: In Vitro Neuroprotection Assay
A common method to evaluate the neuroprotective effects of these compounds involves using a neuronal cell line (e.g., PC12) and inducing toxicity with a neurotoxin like β-amyloid peptide (Aβ₂₅₋₃₅).
Methodology:
-
Cell Culture and Differentiation: PC12 cells are cultured and often differentiated into a neuronal phenotype using nerve growth factor (NGF).
-
Pre-treatment: Cells are pre-treated with various concentrations of the 7-nitro-benzoxazepine derivative for a specified time.
-
Induction of Neurotoxicity: The neurotoxin (e.g., 20 μM Aβ₂₅₋₃₅) is added to the culture medium to induce cell damage and apoptosis.[8]
-
Co-incubation: The cells are co-incubated with the compound and the neurotoxin for 24-48 hours.
-
Viability Assessment: Cell viability is assessed using methods like the MTT assay, as described previously. An increase in viability in the compound-treated groups compared to the toxin-only group indicates a neuroprotective effect.
-
Mechanistic Studies: Further analysis, such as Western blotting, can be performed to measure the expression levels of key proteins in signaling pathways (e.g., phosphorylated Akt, GSK-3β) to elucidate the mechanism of action.[8]
Synthesis and Structure-Activity Relationships
The synthesis of 7-nitro-benzoxazepine derivatives often involves multi-step processes. A common route includes key reactions like the Mitsunobu reaction for forming ether linkages, followed by reduction of a precursor using agents like lithium aluminum hydride (LAH), and subsequent intramolecular cyclization to form the characteristic seven-membered ring.[6]
Figure 3. Generalized synthetic workflow for benzoxazepine derivatives.
Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological activity of these compounds. For instance, in the context of anticancer activity, the presence of the p-nitrobenzenesulfonyl group has been shown to be critical for high potency.[11] Furthermore, substitutions at the C-7 position of the benzene ring with electron-withdrawing groups, including the nitro group, have been shown to be more effective than identical substitutions at the C-8 position.[1]
Future Directions and Conclusion
7-Nitro-benzoxazepine derivatives represent a versatile and potent class of molecules with significant therapeutic potential, particularly in the fields of oncology and neuroprotection. Their demonstrated ability to induce apoptosis in cancer cells and protect neurons from damage warrants further investigation.
Future research should focus on:
-
Lead Optimization: Synthesizing and screening new analogues to improve potency, selectivity, and pharmacokinetic properties.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways responsible for their biological effects.
-
In Vivo Efficacy: Progressing promising lead compounds into preclinical animal models to evaluate their efficacy and safety in a whole-organism context. In vivo studies have already shown that active compounds can cause a significant reduction in tumor volume in MCF-7 xenograft models.[6]
References
-
Nakamura, H., et al. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Bioorganic & Medicinal Chemistry, 14(6), 1978-92. [Link]
-
Geronikaki, A., et al. (2008). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Bioorganic & Medicinal Chemistry, 16(13), 6504-13. [Link]
-
Converso, A., et al. (2011). benzoxazepin-purines With Antitumour Activity: The Chiral Switch From (RS)-2,6-dichloro-9-[1-(p-nitrobenzenesulfonyl). European Journal of Medicinal Chemistry, 46(1), 356-61. [Link]
-
Caccuri, A. M., et al. (2005). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. The Journal of Biological Chemistry, 280(28), 26397-405. [Link]
-
Kozikowski, A. P., et al. (1997). Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. Journal of Medicinal Chemistry, 40(16), 2435-9. [Link]
-
Kozikowski, A. P., et al. (1997). Synthesis and Biology of a 7-Nitro-2,1,3-benzoxadiazol-4-yl Derivative of 2-Phenylindole-3-acetamide: A Fluorescent Probe for the Peripheral-Type Benzodiazepine Receptor. Journal of Medicinal Chemistry, 40(16), 2435-2439. [Link]
-
Al-Suwaidan, I. A., et al. (2021). Identification of Some Benzoxazepines as Anticancer Agents Inducing Cancer Cell Apoptosis. Molecules, 26(16), 4983. [Link]
-
Al-Hourani, B. J., et al. (2021). Synthesis, Biological Activity and Crystal Structure Studies of Some Benzoxazepine Derivatives. Crystals, 11(8), 949. [Link]
-
Naif, O. A. (2012). Synthesis of New Benzoxadiazole Compounds Derived from Ethyl-4- (7- Nitro2.1,3,-Benzoxadiazole -4-Yl) Amino Benzoate. Journal of Al-Nahrain University, 15(1), 1-12. [Link]
-
Wang, Y., et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules, 25(22), 5434. [Link]
-
Das, D., et al. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem, 18(5), e202200542. [Link]
-
Estevez-Souto, V., et al. (2010). Anticancer activity of (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and -purines against the MCF-7 cell line: Preliminary cDNA microarray studies. Bioorganic & Medicinal Chemistry Letters, 20(1), 140-144. [Link]
-
Reddy, T. S., et al. (2012). A new, simple and efficient method for the synthesis of tricyclic[4][10]oxazolo[3,2-d][10][12]benzoxazepine,[4][10]oxazino[3,2-d][10][12]benzoxazepine, pyrimido[1,2-d][10][12]benzoxazepine and their derivatives. Tetrahedron Letters, 53(32), 4120-4124. [Link]
-
Kumar, D., et al. (2010). Anti-tumor activity of a new series of benzoxazepine derivatives in breast cancer. Bioorganic & Medicinal Chemistry, 18(1), 365-71. [Link]
-
PubChem. 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride. [Link]
-
Lason, W. (2004). Neuroprotective effects of some newer and potential antiepileptic drugs. Pharmacological Reports, 56(5), 553-60. [Link]
-
Al-Ostath, O. A., et al. (2022). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[12][13]imidazo[1,2-d][10][12]oxazepine and Benzo[f]benzo[12][13]oxazolo[3,2-d][10][12]oxazepine Derivatives. Journal of the Brazilian Chemical Society, 33, 1633-1647. [Link]
-
El-Gamal, M. I., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 28(24), 8049. [Link]
-
Kumar, A., et al. (2021). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. International Journal of Pharmaceutical Sciences and Research, 12(8), 4056-4072. [Link]
-
Beghi, E., et al. (2001). Flunitrazepam, a 7-nitro-1,4-benzodiazepine That Is Unable to Bind to the Indole-Benzodiazepine Site of Human Serum Albumin. Journal of Pharmaceutical Sciences, 90(4), 447-55. [Link]
-
Caccia, S., et al. (1982). Antileptazol activity and kinetic of CP 1414 S (7-nitro-2-amino-5-phenyl-3-H-,1,5-benzodiazepine-4-one) in the rat and mouse. European Journal of Drug Metabolism and Pharmacokinetics, 7(2), 93-7. [Link]
-
Alqasoumi, S. I., et al. (2023). Benzoxazole derivatives with anti-inflammatory potential. Saudi Pharmaceutical Journal, 31(1), 125-139. [Link]
-
Das, D., et al. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem, 18(5), e202200542. [Link]
-
Al-Abdullah, E. S., et al. (2023). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry, 14(11), 2209-2226. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. New (RS)-benzoxazepin-purines with antitumour activity: The chiral switch from (RS)-2,6-dichloro-9-[1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]-9H-purine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-tumor activity of a new series of benzoxazepine derivatives in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Uncharted: A Technical Guide to the Preclinical Safety Assessment of 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
Abstract
This technical guide addresses the critical need for toxicity and safety data for the novel chemical entity, 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one. As of the date of this publication, no public domain data exists for this specific compound. This document provides a comprehensive framework for its toxicological evaluation, leveraging data from the structurally analogous compound, 7-nitro-2H-1,4-benzoxazin-3(4H)-one, and established principles of toxicology for nitroaromatic compounds. We present a tiered, field-proven strategy for risk assessment, encompassing initial computational and in vitro screening to definitive in vivo studies. Detailed, step-by-step protocols for key assays, including cytotoxicity, genotoxicity, and acute oral toxicity, are provided to guide researchers and drug development professionals in establishing a robust safety profile for this and similar novel molecules.
Introduction: The Challenge of Novel Compound Safety Profiling
The compound this compound represents a novel chemical scaffold with potential applications in medicinal chemistry and agrochemicals. However, its progression through any development pipeline is contingent upon a thorough understanding of its safety and toxicity profile. In the absence of direct empirical data, a predictive and systematic approach is essential.
This guide is structured to provide a logical, causality-driven pathway for the toxicological assessment of this molecule. We will first review the known hazards of a close structural analogue and the broader class of nitroaromatic compounds to establish a baseline of potential concern. Subsequently, we will detail a multi-tiered experimental workflow designed to efficiently and rigorously characterize the compound's safety, from early-stage screening to regulatory-standard assays.
Surrogate Compound Analysis: 7-nitro-2H-1,4-benzoxazin-3(4H)-one
To inform our predictive assessment, we consider the known data for 7-nitro-2H-1,4-benzoxazin-3(4H)-one (CAS 81721-86-0), an analogue differing by a single methylene unit in the oxazine ring. According to its Globally Harmonized System (GHS) classification, this compound presents multiple hazards.[1]
Table 1: GHS Hazard Classification for 7-nitro-2H-1,4-benzoxazin-3(4H)-one [1]
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
This profile suggests that this compound may exhibit similar irritant and acute toxicity properties. The primary routes of concern for exposure would be oral, dermal, and inhalation.
Class-Specific Concerns: The Nitroaromatic Moiety
The presence of a nitroaromatic group is a significant structural alert for potential genotoxicity.[2][3] Many compounds in this class are known to be mutagenic, often requiring metabolic activation via nitroreduction to electrophilic intermediates that can form DNA adducts.[2][4] This mechanism is a primary driver for the carcinogenicity of several nitroaromatic compounds.[3] Therefore, a critical pillar of our proposed safety evaluation will be a thorough assessment of the mutagenic and clastogenic potential of the target compound.
A Phased Strategy for Toxicological Evaluation
A successful preclinical safety program de-risks a compound by identifying potential liabilities early, saving time and resources.[5][6] We propose a tiered approach, beginning with rapid, high-throughput in vitro assays and progressing to more complex and resource-intensive studies as confidence in the compound's safety grows.
Figure 1: A tiered workflow for preclinical safety assessment.
Tier 1: Early In Vitro Screening
The initial phase focuses on establishing basic viability parameters and pharmacokinetic properties. These assays are crucial for designing subsequent, more definitive studies.[7][8]
General Cytotoxicity Assay
Rationale: Determining the concentration range at which the compound causes cell death is the first step in experimental toxicology.[9] The MTT assay is a rapid, colorimetric method to measure cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity screening) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration).
ADME Profiling
Rationale: Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to predicting its in vivo behavior.[7][8][10] Early in vitro ADME assays can identify liabilities like poor stability or high metabolic clearance.[11][12]
Table 2: Key In Vitro ADME Assays
| Parameter | Assay | Rationale & Methodology |
| Solubility | Kinetic Solubility Assay | Determines the solubility in aqueous buffer, which impacts oral absorption. Measured by nephelometry or UV-Vis spectroscopy. |
| Permeability | PAMPA (Parallel Artificial Membrane Permeability Assay) | Predicts passive diffusion across the intestinal barrier. A donor plate with the compound is placed over an acceptor plate separated by an artificial membrane, and the amount of compound in the acceptor plate is quantified. |
| Metabolic Stability | Liver Microsome Stability Assay | Assesses the rate of metabolism by cytochrome P450 enzymes. The compound is incubated with liver microsomes, and its disappearance over time is monitored by LC-MS/MS.[11] |
| Plasma Protein Binding | Equilibrium Dialysis | Determines the fraction of compound bound to plasma proteins, which affects its distribution and availability to target tissues. The compound is dialyzed against plasma, and concentrations in the buffer and plasma compartments are measured. |
Tier 2: Genotoxicity Assessment
This is the most critical stage of evaluation due to the structural alert of the nitroaromatic group. Regulatory agencies typically require a standard battery of two in vitro genotoxicity tests.[13]
Bacterial Reverse Mutation Assay (Ames Test)
Rationale: The Ames test is a widely used method to detect a compound's potential to cause gene mutations.[14][15][16] It uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon, testing for the compound's ability to cause reverse mutations.[15][17]
Experimental Protocol: Ames Test (Plate Incorporation Method) [14][17][18]
-
Strain Preparation: Grow overnight cultures of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, TA1538).
-
Metabolic Activation: Prepare two sets of experiments: one with and one without a mammalian metabolic activation system (S9 fraction from rat liver).
-
Treatment: In a test tube, combine 0.1 mL of bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix or phosphate buffer.
-
Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the tube, vortex briefly, and pour onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+) on each plate.
-
Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
Figure 2: Workflow for the bacterial reverse mutation (Ames) test.
In Vitro Mammalian Cell Micronucleus Test
Rationale: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.[19][20][21] It is a standard follow-up to the Ames test to assess genotoxicity in a mammalian cell system.[22][23]
Experimental Protocol: In Vitro Micronucleus Assay [19][21][22]
-
Cell Culture: Culture suitable mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) and treat with several concentrations of the test compound, based on the prior cytotoxicity assay. Include treatments with and without S9 metabolic activation.
-
Exposure: Treat cells for a short period (3-6 hours) followed by a recovery period, or for a continuous period of ~24 hours.
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[20]
-
Harvest and Fixation: Harvest the cells by centrifugation, treat with a hypotonic solution, and fix them.[21]
-
Staining and Slide Preparation: Drop the cell suspension onto microscope slides and stain with a DNA-specific dye (e.g., Giemsa or acridine orange).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Analysis: A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.
Tier 3: In Vivo Acute Systemic Toxicity
Rationale: If the in vitro data does not reveal significant liabilities, the next step is to assess acute toxicity in a whole animal model. This provides data on systemic effects and helps determine the GHS classification for acute toxicity.[24] The OECD provides several guidelines for this purpose.[25][26][27][28]
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423) [24][25]
-
Animal Selection: Use a single sex (typically female rats) as they are often slightly more sensitive.
-
Dosing: Administer the compound orally by gavage to a group of 3 animals in a stepwise procedure using defined doses (e.g., 5, 50, 300, 2000 mg/kg).
-
Stepwise Procedure: The outcome of the first step determines the next.
-
If mortality occurs at the starting dose, the dose for the next step is lowered.
-
If no mortality occurs, the dose is increased for the next step.
-
-
Observation: Observe animals closely for the first 24 hours and then daily for a total of 14 days for signs of toxicity and mortality. Record body weight changes.
-
Pathology: Conduct a gross necropsy on all animals at the end of the study.
-
Classification: The results allow the substance to be classified into one of the GHS categories for acute oral toxicity.
Table 3: Hypothetical Acute Oral Toxicity Results (OECD 423)
| Step | Starting Dose (mg/kg) | Number of Animals | Outcome (Mortality within 24h) | Next Step |
| 1 | 300 | 3 | 0/3 | Dose at 2000 mg/kg |
| 2 | 2000 | 3 | 2/3 | Stop test |
| Result | Based on the outcome, the compound would be classified under GHS Category 4 (300 < LD₅₀ ≤ 2000 mg/kg), aligning with the hazard profile of its analogue. |
Conclusion and Forward Look
This guide provides a robust, scientifically grounded framework for initiating the safety and toxicity assessment of this compound. By leveraging data from a structural analogue and adhering to internationally recognized testing guidelines, researchers can systematically build a comprehensive safety profile. The initial focus must be on evaluating the genotoxic potential due to the presence of the nitroaromatic moiety. Positive findings in the Tier 2 genotoxicity assays would be a significant barrier to further development and would necessitate a thorough investigation of the underlying mechanism. Negative results, coupled with an acceptable acute toxicity profile, would provide the confidence needed to advance the compound into more detailed preclinical studies.
References
-
BioSolveIT GmbH. (n.d.). ADME Properties in Drug Discovery. BioSolveIT. Retrieved February 15, 2026, from [Link]
-
Bu, Q., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. Retrieved February 15, 2026, from [Link]
-
TME Scientific. (n.d.). In Vitro Toxicology Assays. TME Scientific. Retrieved February 15, 2026, from [Link]
-
Jadhav, P. D., & Gaikwad, M. S. (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Retrieved February 15, 2026, from [Link]
-
Gupta, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. Retrieved February 15, 2026, from [Link]
-
National Toxicology Program. (2001). OECD Test Guideline 423. NIH. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Ames test. Wikipedia. Retrieved February 15, 2026, from [Link]
-
National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. NIH. Retrieved February 15, 2026, from [Link]
-
Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines. Scribd. Retrieved February 15, 2026, from [Link]
-
Kumar, V., et al. (n.d.). ADME Profiling in Drug Discovery and Development: An Overview. ResearchGate. Retrieved February 15, 2026, from [Link]
-
Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Retrieved February 15, 2026, from [Link]
-
Purohit, V., & Basu, A. K. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology. Retrieved February 15, 2026, from [Link]
-
Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. IT Medical Team. Retrieved February 15, 2026, from [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Retrieved February 15, 2026, from [Link]
-
Gupta, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. PMC. Retrieved February 15, 2026, from [Link]
-
OECD. (n.d.). Guidance Document on Acute Oral Toxicity Testing. OECD. Retrieved February 15, 2026, from [Link]
-
Microbe Notes. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. Retrieved February 15, 2026, from [Link]
-
Kammann, U. K. R., & Goldenstein, N. I. (2019). Genotoxicity of nitroaromatic compounds in zebrafish embryos. ResearchGate. Retrieved February 15, 2026, from [Link]
-
de Souza, C. P., et al. (2015). Genotoxicity of Polycyclic Aromatic Hydrocarbons and Nitro-Derived in Respirable Airborne Particulate Matter Collected from Urban Areas of Rio de Janeiro (Brazil). PMC. Retrieved February 15, 2026, from [Link]
-
News-Medical.Net. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical.Net. Retrieved February 15, 2026, from [Link]
-
Sygnature Discovery. (n.d.). In vitro ADME & Physicochemical Profiling. Sygnature Discovery. Retrieved February 15, 2026, from [Link]
-
Raza, H. (2014). Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism. PubMed. Retrieved February 15, 2026, from [Link]
-
Labcorp. (n.d.). In vitro toxicology nonclinical studies. Labcorp. Retrieved February 15, 2026, from [Link]
-
Semantic Scholar. (n.d.). The impact of early ADME profiling on drug discovery and development strategy. Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
Bu, Q., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. PubMed. Retrieved February 15, 2026, from [Link]
-
Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Retrieved February 15, 2026, from [Link]
-
Bu, Q., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers. Retrieved February 15, 2026, from [Link]
-
Bonassi, S., et al. (n.d.). The In Vitro Micronucleus Assay and FISH Analysis. Springer Nature Experiments. Retrieved February 15, 2026, from [Link]
-
Semantic Scholar. (n.d.). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
BB FABRICATION. (n.d.). SAFETY DATA SHEET. Retrieved February 15, 2026, from [Link]
-
Molbase. (n.d.). 81721-86-0(7-NITRO-2H-1,4-BENZOXAZIN-3(4H)-ONE) Product Description. Molbase. Retrieved February 15, 2026, from [Link]
-
Hou, J., et al. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PMC. Retrieved February 15, 2026, from [Link]
-
Yan, G., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC. Retrieved February 15, 2026, from [Link]
Sources
- 1. 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one | C8H6N2O4 | CID 2763830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. biosolveit.de [biosolveit.de]
- 9. kosheeka.com [kosheeka.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. labcorp.com [labcorp.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Ames test - Wikipedia [en.wikipedia.org]
- 16. microbiologyinfo.com [microbiologyinfo.com]
- 17. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 19. criver.com [criver.com]
- 20. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 23. The In Vitro Micronucleus Assay and FISH Analysis | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 27. scribd.com [scribd.com]
- 28. oecd.org [oecd.org]
Methodological & Application
Application Note: Microwave-Assisted Synthesis of 7-Nitro-Benzoxazepin-5(2H)-one Derivatives
Introduction: The Rationale for a Microwave-Centric Approach
Benzoxazepine scaffolds are privileged structures in drug discovery, forming the core of various biologically active agents. The introduction of a nitro group (NO2) can significantly modulate a molecule's pharmacokinetic properties and can act as a pharmacophore or a precursor for further functionalization.[1] The nitro group is a strong electron-withdrawing moiety that can enhance interactions with biological targets and is found in numerous antineoplastic, antibiotic, and antiparasitic agents.[1]
Traditional synthesis of such heterocyclic systems often involves prolonged reaction times at high temperatures, leading to potential side product formation and significant energy consumption.[2] Microwave-Assisted Organic Synthesis (MAOS) offers a transformative alternative. Unlike conventional heating which relies on slow heat transfer through conduction, microwave irradiation delivers energy directly to polar molecules in the reaction mixture.[3][4] This energy transfer occurs through two primary mechanisms: dipolar polarization and ionic conduction.[5][6]
-
Dipolar Polarization: Polar molecules, like many organic reactants and solvents, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[6]
-
Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the electric field, causing collisions that generate heat.[3]
This "volumetric heating" results in a rapid temperature increase, often leading to spectacular rate enhancements, higher product yields, and cleaner reaction profiles.[7][8] This application note provides researchers with a detailed protocol to leverage these advantages for the synthesis of 7-nitro-benzoxazepin-5(2H)-one derivatives.
Reaction Principle and Mechanism
The described synthesis is a representative acid-catalyzed intramolecular cyclization. The reaction proceeds by reacting 2-(2-amino-4-nitrophenoxy)acetic acid with a dehydrating agent like polyphosphoric acid (PPA) under microwave irradiation.
General Reaction Scheme: Starting Material: 2-(2-amino-4-nitrophenoxy)acetic acid Product: 7-nitro-3,4-dihydrobenzo[b][5][9]oxazepin-5(2H)-one
The proposed mechanism involves the initial protonation of the carboxylic acid by PPA, followed by an intramolecular electrophilic attack by the activated carbonyl carbon onto the benzene ring. A subsequent dehydration step leads to the formation of the seven-membered ring. Microwave energy efficiently heats the polar intermediates and facilitates the high activation energy steps of cyclization and dehydration, drastically shortening the time required compared to conventional heating.
Caption: Proposed mechanism for the synthesis of 7-nitro-benzoxazepin-5(2H)-one.
Detailed Experimental Protocol
This protocol is designed for a dedicated microwave synthesis reactor. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
-
Reagents:
-
2-(2-amino-4-nitrophenoxy)acetic acid (≥98% purity)
-
Polyphosphoric acid (PPA)
-
Ethyl acetate (ACS grade)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
-
Equipment:
-
Monowave Microwave Synthesis Reactor
-
10 mL microwave process vial with a magnetic stir bar
-
Standard laboratory glassware (beakers, separatory funnel, Erlenmeyer flask)
-
Rotary evaporator
-
Melting point apparatus
-
Analytical balance
-
-
Analysis:
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
NMR spectrometer (¹H and ¹³C NMR)
-
Mass spectrometer (MS)
-
Step-by-Step Synthesis Procedure
Caption: Step-by-step workflow for microwave-assisted synthesis.
-
Preparation: Place 2-(2-amino-4-nitrophenoxy)acetic acid (1.0 mmol, 212 mg) and polyphosphoric acid (~2 g) into a 10 mL microwave process vial equipped with a magnetic stir bar.
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 10 minutes with continuous stirring.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully pour the viscous reaction mixture into a beaker containing ice-water (~50 mL).
-
Neutralization: Stir the aqueous suspension until the PPA is fully dissolved. Slowly neutralize the solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure 7-nitro-3,4-dihydrobenzo[b][5][9]oxazepin-5(2H)-one.
Characterization
The final product should be characterized to confirm its identity and purity. Expected data includes:
-
¹H NMR (CDCl₃, 400 MHz): Peaks corresponding to the aromatic and aliphatic protons of the benzoxazepinone core.
-
¹³C NMR (CDCl₃, 100 MHz): Signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons.
-
MS (ESI+): A peak corresponding to [M+H]⁺.
-
Melting Point: A sharp melting point range indicating high purity.
Results and Discussion: The Microwave Advantage
The application of microwave synthesis provides a significant improvement over conventional heating methods for this type of cyclization. The direct and efficient energy transfer allows the reaction to reach the required activation energy much faster.[6]
| Parameter | Microwave-Assisted Method | Conventional Heating Method |
| Reaction Time | 10 minutes | 4-6 hours |
| Temperature | 120 °C | 120 °C |
| Typical Yield | 85-95% | 60-70% |
| Energy Input | Lower, targeted heating | Higher, bulk heating |
| Work-up | Cleaner reaction, simpler purification | More side products, extensive purification |
This table provides a comparative summary based on typical outcomes for similar heterocyclic syntheses.[2][7]
The choice of a high-boiling polar solvent or, in this case, a viscous acid that absorbs microwave energy, is crucial for the success of the reaction. PPA serves as both the catalyst and a microwave-absorbing medium, facilitating the rapid temperature increase necessary for the reaction. The significant reduction in reaction time from hours to minutes not only increases throughput but also minimizes the potential for thermal decomposition of the starting material and product, leading to higher purity and yield.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incomplete reaction. - Insufficient heating. - Degradation of material. | - Increase reaction time in 2-minute increments. - Increase temperature by 10°C. - Ensure starting material is pure and dry. |
| Incomplete Reaction | - Reaction time is too short. - Temperature is too low. | - Monitor reaction by TLC. Increase irradiation time until starting material spot disappears. - Increase reaction temperature. |
| Formation of Side Products | - Temperature is too high. - Reaction time is too long. | - Decrease reaction temperature by 10-20°C. - Optimize reaction time carefully using TLC monitoring. |
| Difficulty in Work-up | - Incomplete neutralization. - Emulsion during extraction. | - Ensure pH is fully neutralized to 7-8 before extraction. - Add brine solution to the separatory funnel to break the emulsion. |
Conclusion
This application note demonstrates that microwave-assisted synthesis is a superior method for the rapid and efficient production of 7-nitro-benzoxazepin-5(2H)-one derivatives. The protocol offers dramatically reduced reaction times, excellent yields, high product purity, and operational simplicity.[11] By leveraging the principles of microwave chemistry, researchers can accelerate the synthesis of novel heterocyclic compounds, facilitating faster progress in medicinal chemistry and drug development programs.[9] The synthesized benzoxazepine derivatives are valuable intermediates for creating libraries of compounds for screening against various biological targets, including cancer and microbial pathogens.[12][13]
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.
- Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development.
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate.
- Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
- MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. Journal of Pharmaceutical Negative Results.
- Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Scielo.
- Microwave Assisted Synthesis of Dibenzoxazepines. Scite.ai.
- Synthesis, anticancer and anti-inflammatory activities of 3, 4-Dihydro-7-nitrobenzo[b]oxepin-5(2H)-one and its related derivatives. ResearchGate.
- Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science Publisher.
- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate.
-
Microwave-assisted synthesis of novel[5][9] oxazine derivatives as potent anti- bacterial and antioxidant agents. Arkivoc. Available from:
- Microwave-Assisted Synthesis of Benzoxazole Derivatives | Request PDF. ResearchGate.
- Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. ResearchGate.
- Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. MDPI.
-
Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[7][9]imidazo[1,2-d][5][9]oxazepine and Benzo[f]benzo[7][9]oxazolo[3,2-d][5][9]oxazepine Derivatives. SciELO. Available from:
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Semantic Scholar.
- Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. MDPI.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ajrconline.org [ajrconline.org]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. ijrpas.com [ijrpas.com]
- 5. mdpi.com [mdpi.com]
- 6. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 7. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
Application Notes and Protocols: Preparation of 7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one for In Vitro Assays
Introduction
The accurate and reproducible in vitro evaluation of novel chemical entities is the bedrock of modern drug discovery. The biological activity of a test compound is intrinsically linked to its proper handling, dissolution, and delivery to the biological target in a manner that is both effective and non-toxic to the assay system.[1] This is particularly critical for compounds with limited aqueous solubility, a common characteristic of many small molecules in discovery pipelines.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one for in vitro assays. The protocols outlined herein are designed to ensure the integrity of the compound and the reliability of the resulting biological data. We will delve into the synthesis of the parent scaffold, the crucial steps of compound characterization, solubility determination, stock solution preparation, and finally, the quality control measures necessary to validate the compound's suitability for screening.
Synthesis of the Benzoxazepine Scaffold
The 3,4-dihydro-1,4-benzoxazepin-5(2H)-one core is a privileged scaffold in medicinal chemistry, with derivatives showing a range of biological activities, including potential as anti-cancer agents.[2] The synthesis of the 7-nitro derivative can be achieved through established synthetic routes, often involving cyclization reactions. While various methods exist for the synthesis of benzoxazepines, a common approach involves the reaction of appropriate precursors under conditions that facilitate ring closure.[3] The introduction of the nitro group is typically achieved through electrophilic aromatic substitution using a nitrating agent.[4][5]
It is important to note that the conditions of nitration, such as temperature and the composition of the acid mixture, must be carefully controlled to ensure the desired regioselectivity and to avoid the formation of multiple nitrated byproducts.[6]
Compound Characterization and Quality Control
Before proceeding with biological assays, it is imperative to thoroughly characterize the synthesized this compound to confirm its identity, purity, and integrity.[7] This is a critical quality control step to ensure that the observed biological effects are attributable to the compound of interest and not to impurities.[7][8]
Recommended Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of any organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity of the compound and confirm its molecular weight.[7] High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) systems are typically employed.[7][9]
-
High-Resolution Mass Spectrometry (HRMS): To obtain an accurate mass measurement, further confirming the elemental composition.
-
Melting Point: As a preliminary indicator of purity.
A purity level of >95% is generally considered acceptable for most in vitro screening campaigns.
Solubility Determination: A Critical First Step
Aqueous solubility is a key physicochemical property that dictates the bioavailability and deliverability of a compound in biological systems.[10] Poor aqueous solubility can lead to compound precipitation in assay media, resulting in inaccurate and unreliable data.[1] Therefore, determining the solubility of this compound in various solvents is a crucial prerequisite.
Two main types of solubility testing are relevant in this context: kinetic and thermodynamic solubility.[11]
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like dimethyl sulfoxide (DMSO), begins to precipitate when diluted into an aqueous buffer. This is often more relevant for high-throughput screening (HTS) applications.[10][11]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent.[11]
Protocol for Kinetic Solubility Assessment
This protocol provides a general framework for determining the kinetic solubility of the title compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring turbidity (e.g., at 620 nm)
Procedure:
-
Prepare a high-concentration stock solution: Accurately weigh a small amount of the compound and dissolve it in DMSO to prepare a 10 mM stock solution.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Addition to Aqueous Buffer: To a separate 96-well plate, add a fixed volume of PBS (e.g., 198 µL).
-
Mixing: Transfer a small volume (e.g., 2 µL) from each well of the DMSO dilution plate to the corresponding well of the PBS plate. This will result in a final DMSO concentration of 1%.
-
Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 2 hours), and then measure the absorbance at 620 nm to assess for precipitation (turbidity).
-
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
| Parameter | Description |
| Compound Concentration Range | e.g., 1 µM to 200 µM |
| Final DMSO Concentration | Typically ≤ 1% to avoid solvent toxicity in cell-based assays |
| Aqueous Medium | PBS, pH 7.4 or specific assay buffer |
| Incubation Time | 1-2 hours at room temperature |
| Detection Method | Nephelometry or UV-Vis spectrophotometry (turbidity) |
Preparation of Stock Solutions for In Vitro Assays
The standard practice for preparing water-insoluble compounds for in vitro assays is to first create a concentrated stock solution in an organic solvent, which is then serially diluted into the aqueous assay medium.[1]
Solvent Selection
The choice of solvent is critical and should meet the following criteria:
-
High solubilizing power for the compound.
-
Miscibility with aqueous assay buffers.
-
Low toxicity to the biological system at the final working concentration.
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose due to its excellent solubilizing properties and relatively low toxicity at concentrations typically used in in vitro assays (≤ 1%).[12]
Protocol for Stock Solution Preparation and Storage
Materials:
-
This compound powder
-
Anhydrous DMSO, cell culture grade
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary, but care should be taken to avoid degradation.[12]
-
Storage: Aliquot the stock solution into smaller volumes in amber-colored tubes to minimize freeze-thaw cycles and protect from light. Store at -20°C or -80°C for long-term stability.
Stability Assessment of Stock Solutions
It is crucial to ensure that the compound remains stable in the stock solution under the chosen storage conditions. Stability can be affected by factors such as temperature, light, and repeated freeze-thaw cycles.[13]
Protocol for Freeze-Thaw Stability Assessment
Procedure:
-
Initial Analysis: Immediately after preparation, analyze an aliquot of the stock solution by LC-MS to determine the initial purity and concentration.
-
Freeze-Thaw Cycles: Subject another aliquot to a series of freeze-thaw cycles (e.g., 3-5 cycles), where the sample is frozen at -20°C or -80°C and then thawed to room temperature.
-
Final Analysis: After the final thaw, re-analyze the aliquot by LC-MS.
-
Comparison: Compare the purity and concentration of the cycled aliquot to the initial analysis. A significant decrease in purity or concentration indicates instability.
| Parameter | Condition | Acceptance Criteria |
| Freeze-Thaw Cycles | 3-5 cycles (-20°C to RT) | < 5% degradation |
| Short-Term Stability | 24 hours at Room Temperature | < 5% degradation |
| Long-Term Storage | 1 month at -20°C and -80°C | < 5% degradation |
Preparation of Working Solutions for In Vitro Assays
The final step is the preparation of the working solutions by diluting the stock solution into the appropriate aqueous assay buffer or cell culture medium.
Best Practices for Preparing Working Solutions:
-
Serial Dilution: Perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations.
-
Avoid Shock Precipitation: When diluting the DMSO stock into the aqueous buffer, add the DMSO solution to the buffer while vortexing or mixing to ensure rapid dispersion and minimize localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is consistent across all tested concentrations and controls, and is at a level that does not affect the biological system (typically ≤ 1%).
-
Fresh Preparation: Prepare working solutions fresh for each experiment whenever possible. If storage is necessary, validate the stability of the compound in the assay buffer under the intended storage conditions.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general workflow for preparing this compound for in vitro assays and a hypothetical signaling pathway that could be investigated.
Caption: Workflow for Compound Preparation.
Caption: Hypothetical Signaling Pathway Inhibition.
Conclusion
The meticulous preparation of test compounds is a non-negotiable aspect of generating high-quality, reproducible data in drug discovery. By following the detailed protocols and best practices outlined in these application notes, researchers can ensure the integrity of this compound and have confidence in the biological results obtained from in vitro assays. Adherence to these guidelines for characterization, solubility assessment, and solution preparation will ultimately contribute to the successful identification and development of novel therapeutic agents.
References
-
National Center for Biotechnology Information. (2019). Quality Control of Quantitative High Throughput Screening Data. PubMed Central. Retrieved from [Link]
-
Parales, R. E., et al. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central. Retrieved from [Link]
-
Hampton Research. (n.d.). Solubility & Stability Screen. Retrieved from [Link]
-
Faridi, H. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Retrieved from [Link]
-
Purdue University. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue e-Pubs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PubMed Central. Retrieved from [Link]
-
Orita, A., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. MDPI. Retrieved from [Link]
-
SlideShare. (2020). NITRO COMPOUNDS. Retrieved from [Link]
- Google Patents. (n.d.). US2454468A - Method for preparing aromatic nitro compounds and amines.
-
Hestia Greensystem. (n.d.). Dissolution Media For In Vitro Testing Of Waterinsoluble. Retrieved from [Link]
-
ResearchGate. (n.d.). Improving Compound Quality through in vitro and in silico Physicochemical Profiling. Retrieved from [Link]
-
Mérieux NutriSciences. (n.d.). Pharmaceutical Quality Control Services. Retrieved from [Link]
- Google Patents. (n.d.). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or....
-
Kymos. (2025). Quality control of small molecules. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of new benzotriazepin-5(2H)-one derivatives of expected antipsychotic activity. Retrieved from [Link]
-
PubMed. (2022). Discovery of 3,4-Dihydrobenzo[ f][8][14]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Retrieved from [Link]
-
Beilstein Journals. (2022). Ready access to 7,8-dihydroindolo[2,3-d][8]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved from [Link]
-
PubChem. (n.d.). 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed Central. Retrieved from [Link]
-
MDPI. (2021). Insights into the Antioxidant Mechanism of Newly Synthesized Benzoxazinic Nitrones: In Vitro and In Silico Studies with DPPH Model Radical. Retrieved from [Link]
-
Coolpharm Ltd. (n.d.). 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one CAS NO.22245-96-1. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lkouniv.ac.in [lkouniv.ac.in]
- 6. US2454468A - Method for preparing aromatic nitro compounds and amines - Google Patents [patents.google.com]
- 7. emolecules.com [emolecules.com]
- 8. Quality Control of Quantitative High Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]
- 10. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Handling, Storage, and Stability Protocols for Nitro-Benzoxazepine Compounds
Executive Summary
Nitro-benzoxazepines (e.g., Nitroxazepine, Sintamil) represent a critical class of tricyclic heterocycles exhibiting significant serotonergic and noradrenergic reuptake inhibition. While pharmacologically potent, the physicochemical fusion of a nitro-aromatic moiety with a benzoxazepine ring creates a unique stability profile requiring rigorous handling protocols.
This guide moves beyond generic safety data sheets (SDS) to address the specific photochemical instability of the nitro group and the hydrolytic susceptibility of the oxazepine ring. The protocols below are designed to preserve compound integrity (potency) and ensure operator safety against potential methemoglobinemia-inducing metabolites.
Physicochemical Hazard & Stability Analysis
The "Nitro" Risk Factor (Photochemistry & Redox)
The nitro (
-
Photoreduction: Upon exposure to UV-VIS light (
nm), nitro-aromatics can undergo radical-mediated reduction to nitroso or hydroxylamine intermediates. This degrades the API (Active Pharmaceutical Ingredient) and generates potentially genotoxic impurities. -
Redox Sensitivity: The nitro group is an oxidizing moiety. In the presence of strong reducing agents (e.g., hydrides, zinc dust) or incompatible solvents (e.g., certain aldehydes), it can trigger exothermic decomposition.
The Benzoxazepine Ring (Hydrolysis)
The seven-membered oxazepine ring contains an imine or enamine-like character depending on saturation.
-
Acid Sensitivity: In aqueous acidic media, the C=N bond (if present) or the ether linkage is susceptible to hydrolytic cleavage, leading to ring-opening and loss of pharmacological activity.
-
Causality: Storage in non-desiccated environments leads to moisture absorption, which, combined with trace acidity (even from atmospheric
), accelerates shelf-life degradation.
Protocol A: Storage & Environmental Control
Objective: To maximize shelf-life by mitigating photon-induced degradation and hydrolysis.
| Parameter | Specification | Scientific Rationale |
| Temperature | Lowers kinetic energy, slowing Arrhenius degradation rates of the oxazepine ring. | |
| Atmosphere | Argon or Nitrogen (Headspace) | Displaces oxygen and moisture. Nitro compounds can be sensitive to oxidative stress; moisture triggers ring hydrolysis. |
| Container | Amber Glass (Type I) | Blocks UV radiation ( |
| Desiccant | Silica Gel or Molecular Sieves | Maintains relative humidity |
Storage Workflow Diagram
The following diagram illustrates the decision logic for storage based on usage frequency.
Caption: Logic flow for segregating bulk material from working stocks to minimize freeze-thaw cycles.
Protocol B: Solubilization & Handling
Objective: To prepare stable solutions for in vitro or in vivo use without precipitating the compound or inducing degradation.
Solvent Compatibility
Nitro-benzoxazepines are generally lipophilic.
-
Recommended: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide).
-
Avoid: Protophilic solvents (e.g., unbuffered water) for stock solutions due to hydrolysis risk.
-
Caution: Avoid acetone if primary amines are present as impurities (Schiff base formation).
Step-by-Step Solubilization Protocol
-
Equilibration: Allow the vial to warm to room temperature before opening.
-
Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, initiating hydrolysis.
-
-
Weighing: Perform in a dim-light environment or use amber-tinted glassware.
-
Reasoning: Protects the nitro group from photolysis.
-
-
Dissolution:
-
Add anhydrous DMSO to achieve a stock concentration (typically 10–100 mM).
-
Vortex gently. Sonicate only if necessary and for short bursts (<30s) to avoid heating.
-
Self-Validation: The solution should be clear. Any turbidity suggests moisture contamination or degradation.
-
-
Aqueous Dilution:
-
Dilute into aqueous buffer (PBS) only immediately prior to use.
-
Keep organic solvent concentration
for cell assays to avoid solvent toxicity.
-
Protocol C: Waste Disposal & Decontamination
Objective: Safe elimination of nitro-aromatic waste, preventing environmental contamination and explosion hazards.
Decontamination of Spills
Nitro compounds can be absorbed through the skin and may cause methemoglobinemia (interference with oxygen transport in blood).
-
Isolate: Evacuate the immediate area if dust is airborne.[1]
-
PPE: Wear double nitrile gloves and a P95/P100 respirator.
-
Neutralization:
-
Do NOT use strong oxidizers (e.g., bleach) as this may react violently with the organic framework.
-
Absorb liquid spills with vermiculite or sand.[2]
-
Clean surface with a mild detergent and water; collect all wash water as hazardous waste.
-
Disposal Stream
-
Classification: Hazardous Organic Waste (Nitrogen-containing).
-
Method: High-temperature incineration equipped with scrubbers for nitrogen oxides (
). -
Prohibition: Never dispose of nitro-benzoxazepines down the drain; they are toxic to aquatic life and persistent in water systems.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25055, Nitroxazepine. Retrieved from [Link]
-
International Labour Organization (2011). Nitrocompounds, Aromatic - Safety and Health Measures. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
-
Robertson, M. D., & Drummer, O. H. (1998). Stability of nitrobenzodiazepines in postmortem blood. Journal of Forensic Sciences, 43(1), 5–8. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Troubleshooting cyclization failures in benzoxazepin-5(2H)-one formation
Technical Support Center: Benzoxazepin-5(2H)-one Formation
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of benzoxazepin-5(2H)-ones. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The formation of a seven-membered ring presents unique challenges compared to more common five- and six-membered ring closures. This resource provides in-depth, mechanistically driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles in your synthetic route.
Section 1: Critical Failures - No Product or Very Low Conversion
This section addresses the most common and frustrating issue: the reaction simply doesn't proceed as expected, leaving you with unreacted starting material or a complex mixture.
Q1: My TLC/LC-MS analysis shows only my starting material (e.g., an N-substituted 2-aminophenol derivative) after the recommended reaction time. What is the most common point of failure?
Answer: The most frequent cause of complete reaction failure is inadequate activation of the nucleophile or an insufficiently reactive electrophile. The intramolecular cyclization to form a seven-membered ring is entropically disfavored, meaning the reaction conditions must be robust enough to overcome this barrier.
Causality & Expert Insight: The key step is typically an intramolecular nucleophilic attack. This could be the amide nitrogen attacking an activated carboxylic acid derivative or an aromatic ring (in an SNAr-type reaction), or the phenolic oxygen attacking an alkyl halide. If the nucleophile (e.g., the amide or phenol) is not sufficiently deprotonated or the electrophile is not activated, the reaction will stall.
Troubleshooting Workflow:
-
Verify Base Strength & Solubility: The choice of base is critical. A base that is too weak will not sufficiently deprotonate the nucleophile. Conversely, a base that is too strong might cause decomposition or side reactions. Crucially, the base's effectiveness is tied to its solubility in the chosen solvent. For instance, potassium hydroxide (KOH) is significantly more basic in DMSO than in acetonitrile (MeCN) due to its higher solubility in DMSO, effectively creating a "superbase" medium.[1][2]
-
Assess Leaving Group Quality: If your strategy involves nucleophilic substitution (e.g., SNAr or Williamson ether synthesis), ensure you have a potent leaving group. For SNAr, fluoride is often superior to chloride or bromide. For alkylations, iodide > bromide > chloride.
-
Confirm Starting Material Integrity: Verify the purity and identity of your starting materials via ¹H NMR, ¹³C NMR, and MS. An impure or incorrect starting material is a common hidden cause of failure.
Q2: I'm attempting a base-mediated cyclization, but it's not working. How do I rationally select the right base and solvent combination?
Answer: The interplay between the base and solvent is arguably the most critical parameter for successful cyclization. A rational selection process involves considering the pKa of the nucleophile, the mechanism of the cyclization, and the solubility of the resulting salt.
Expert Insight: The goal is to generate a concentration of the deprotonated nucleophile that is high enough to favor the intramolecular reaction over potential intermolecular side reactions. Polar aprotic solvents like DMF, DMAc, and DMSO are generally preferred as they solvate the cation of the base, leaving a more "naked" and reactive anion.
A study on the synthesis of 1,4-benzoxazepin-5(4H)-ones highlighted a dramatic solvent-dependent chemodivergence.[1][2] Using KOH in DMSO favored the formation of the desired seven-membered ring, while using KOH in MeCN led to a six-membered ring instead. This was attributed to the difference in base strength and homogeneity of the reaction mixture in the two solvents.[1]
Recommended Screening Protocol:
-
Set up Parallel Reactions: Use a multi-well screening plate or parallel reaction tubes.
-
Screen Key Variables: Test a matrix of conditions to find the optimal combination.
| Parameter | Condition 1 (Standard) | Condition 2 (Stronger Base) | Condition 3 (Weaker Base) | Condition 4 (Alt. Solvent) |
| Base | K₂CO₃ | NaH or t-BuOK | Cs₂CO₃ | K₂CO₃ |
| Solvent | DMF | THF | Acetonitrile (MeCN) | DMSO |
| Temperature | 80 °C | 60 °C | 100 °C | 80 °C |
| Concentration | 0.1 M | 0.1 M | 0.1 M | 0.01 M (High Dilution) |
-
Monitor Progress: Use TLC or LC-MS to monitor the consumption of starting material and the formation of the product at set time points (e.g., 1h, 4h, 12h).
-
Analyze the Outcome: This systematic approach will quickly reveal which conditions promote the desired cyclization.
Section 2: Troubleshooting Side Products and Impurities
Often, the reaction works, but not cleanly. This section focuses on identifying and mitigating common side reactions.
Q3: My reaction yields a significant amount of a higher molecular weight species, which I suspect is a dimer. How can I prevent this?
Answer: Dimerization or polymerization occurs when the reactive intermediate of one molecule reacts with another molecule (intermolecularly) instead of with itself (intramolecularly). This is a classic challenge in the formation of medium-sized rings (7-8 members). The key to solving this is to employ high-dilution conditions.
Causality & Expert Insight: The formation of a seven-membered ring is kinetically slower than the formation of five- or six-membered rings.[3] If the concentration of your reactant is high, the probability of two molecules finding each other is greater than the probability of one molecule's ends finding each other. By significantly lowering the concentration, you favor the intramolecular pathway.
Experimental Protocol: High-Dilution Conditions via Syringe Pump
This technique ensures that the concentration of the uncyclized precursor remains extremely low throughout the reaction.
-
Setup: In a large flask, place the bulk of your chosen solvent and the base, heated to the reaction temperature.
-
Precursor Solution: Dissolve your starting material in a small amount of the same solvent in a separate flask or in a gas-tight syringe.
-
Slow Addition: Using a syringe pump, add the solution of your starting material to the heated solvent/base mixture over a long period (e.g., 8-12 hours).
-
Reaction Completion: After the addition is complete, allow the reaction to stir for an additional few hours to ensure full conversion.
Q4: I'm observing an unexpected isomer. Could a rearrangement be occurring?
Answer: Yes, rearrangements are possible, especially under basic conditions. One notable example is the Smiles rearrangement.
Expert Insight: The Smiles rearrangement can occur in systems containing a diaryl ether, sulfide, or amine linked by a suitable activating group. In the context of benzoxazepine synthesis, if the precursor has a structure amenable to this rearrangement, it can lead to a constitutional isomer of the desired product. For instance, an initial O-arylation could be followed by a rearrangement to a more stable C-arylated or N-arylated product before the final cyclization.[4]
Diagnostic Steps:
-
Full Characterization: Isolate the unexpected product and obtain high-quality NMR (¹H, ¹³C, COSY, HMBC) and high-resolution mass spectrometry (HRMS) data to definitively determine its structure.
-
Mechanistic Review: Examine your starting material and the reaction mechanism. Does it fit the template for a potential Smiles rearrangement?
-
Condition Adjustment: If a rearrangement is suspected, altering the reaction conditions may help. Lowering the temperature or using a less harsh base could disfavor the rearrangement pathway.
Section 3: Visual Guides & Workflows
General Troubleshooting Logic
This flowchart provides a systematic approach to diagnosing cyclization failures.
Caption: A decision tree for troubleshooting benzoxazepin-5(2H)-one synthesis.
Intramolecular vs. Intermolecular Pathways
This diagram illustrates the competition between the desired cyclization and undesired dimerization.
Caption: Competing reaction pathways in benzoxazepinone formation.
References
-
Mao, R., et al. (2019). Base-Promoted Chemodivergent Formation of 1,4-Benzoxazepin-5(4H)-ones and 1,3-Benzoxazin-4(4H)-ones Switched by Solvents. Molecules, 24(20), 3773. [Link]
-
Mao, R., et al. (2019). Base-Promoted Chemodivergent Formation of 1,4-Benzoxazepin-5(4 H)-ones and 1,3-Benzoxazin-4(4 H)-ones Switched by Solvents. PubMed Central. [Link]
-
MDPI. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]
-
Li, J.-F., et al. (2021). Construction 7-membered ring via Ni–Al bimetal-enabled C–H cyclization for synthesis of tricyclic imidazoles. Nature Communications. [Link]
-
ResearchGate. Synthesis of benzo[f][1][5]oxazepin‐5(2H)‐ones 5a–f. [Link]
-
ResearchGate. Optimization of the 7‐membered ring formation. [Link]
-
ACS Publications. Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. Organic Letters. [Link]
-
Głowacka, D., et al. (2021). 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. Archiv der Pharmazie. [Link]
-
PubMed. Synthesis of 1-and 3-phenyl substituted 1,5-dihydro-2,4-benzoxazepin-3(4H). [Link]
-
ResearchGate. Synthesis of new benzotriazepin-5(2H)-one derivatives of expected antipsychotic activity. [Link]
-
Takahashi, T., et al. (1974). The Synthesis of 1,3,4-Benzotriazepin-5-one Derivatives from Isatoic Anhydrides. Bulletin of the Chemical Society of Japan. [Link]
-
ACS Publications. One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. The Journal of Organic Chemistry. [Link]
-
PubMed Central. One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. [Link]
-
Bressan, A., et al. (2017). Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine. Molecules. [Link]
-
SciSpace. Seven-Membered Rings. [Link]
-
Chatterjee, I., et al. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem. [Link]
-
ResearchGate. Synthesis and Chemical Transformations of Benzoxazepines. [Link]
-
Thasana, N., et al. (2021). Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities. Molecules. [Link]
-
ResearchGate. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. [Link]
Sources
- 1. Base-Promoted Chemodivergent Formation of 1,4-Benzoxazepin-5(4H)-ones and 1,3-Benzoxazin-4(4H)-ones Switched by Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Base-Promoted Chemodivergent Formation of 1,4-Benzoxazepin-5(4 H)-ones and 1,3-Benzoxazin-4(4 H)-ones Switched by Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one Intermediates
Welcome to the technical support center dedicated to addressing the specific purification challenges associated with 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one and its synthetic intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. The presence of the nitro group and the lactam functionality within the benzoxazepinone core introduces unique purification hurdles that require a systematic and well-understood approach.[1][2]
This document moves beyond simple protocols to explain the causal mechanisms behind common purification issues, providing you with the expert insights needed to troubleshoot effectively and ensure the integrity of your research.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the purification of your target compound. Each issue is presented in a question-and-answer format, providing both a diagnosis and a validated solution.
Issue 1: Recrystallization Failures
Question: My crude this compound "oils out" during cooling instead of forming crystals. What is happening and how can I achieve a crystalline solid?
Answer: This phenomenon, known as "oiling out," is a common challenge when purifying polar, nitroaromatic compounds.[3] It typically occurs for two primary reasons:
-
High Impurity Load: The presence of significant impurities disrupts the crystal lattice formation, depressing the melting point of the mixture.
-
Thermodynamic Mismatch: The compound's melting point may be lower than the boiling point of your chosen solvent.[3] This causes the solid to melt into a liquid phase before it fully dissolves, which then separates as an oil upon cooling.
Troubleshooting Protocol:
-
Step 1: Re-dissolve the Oil. Gently heat the mixture to re-dissolve the oil completely. Add a small amount of additional hot solvent (1-5% of the total volume) to ensure the solution is no longer supersaturated.[3]
-
Step 2: Slow Down the Cooling Process. Rapid cooling favors oil formation over orderly crystal growth.[3] Insulate the flask with glass wool or place it in a heated water bath that is allowed to cool slowly to room temperature.
-
Step 3: Induce Nucleation. If crystals still do not form, try inducing nucleation by scratching the inside of the flask at the solution's surface with a glass rod.[4] Alternatively, if you have a small sample of the pure compound, add a "seed crystal" to provide a template for crystal growth.[4]
-
Step 4: Consider a Mixed-Solvent System. If a single solvent is ineffective, a mixed-solvent system is a powerful alternative.[5] Dissolve the crude product in a minimum amount of a "good" solvent (e.g., ethanol, acetone) in which it is highly soluble. Then, slowly add a "bad" solvent (e.g., water, hexanes) in which the compound is poorly soluble, dropwise at an elevated temperature, until persistent cloudiness is observed.[3] Add a few drops of the "good" solvent to clarify the solution, then cool slowly.
Question: My yield after recrystallization is extremely low. How can I improve my recovery rate?
Answer: Low recovery is most often a result of suboptimal solvent selection or procedural errors.
-
Cause 1: Excessive Solvent Use. The most common error is using too much solvent to dissolve the crude product.[4] The goal is to create a saturated solution at the solvent's boiling point, not a dilute one.
-
Cause 2: High Solubility in Cold Solvent. The ideal recrystallization solvent should have a steep solubility curve: high solubility at high temperatures and very low solubility at low temperatures.[3] If your compound remains significantly soluble even at 0-4 °C, your recovery will be poor.
-
Solution: Re-evaluate your solvent choice. Refer to the table below for suitable options for nitroaromatic compounds. If no single solvent is ideal, a mixed-solvent system is recommended to fine-tune the solubility characteristics.[3]
-
Table 1: Common Solvents for Recrystallization of Nitroaromatic Compounds
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | A good starting point for many polar nitroaryl compounds.[2][3] Often used in a mixed system with water. |
| Methanol | 65 | Polar | Similar to ethanol but more volatile. |
| Ethyl Acetate | 77 | Medium | Effective for compounds of intermediate polarity. Can be paired with hexanes. |
| Acetone | 56 | Polar Aprotic | A strong solvent; often needs to be paired with an anti-solvent like water or hexanes. |
| Toluene | 111 | Non-polar | Useful for less polar compounds or for removing non-polar impurities. |
| Water | 100 | Very Polar | Generally a poor solvent for organic compounds but can be an excellent anti-solvent when paired with alcohols or acetone.[2] |
Issue 2: Chromatographic Purification Challenges
Question: I am using silica gel column chromatography, but my target compound is co-eluting with an unknown impurity. How can I improve the separation?
Answer: Poor separation on a silica gel column is almost always a solvent system issue, assuming the column was packed correctly. The polarity of the mobile phase needs to be meticulously optimized.[4] For benzoxazepinone derivatives, solvent systems like petroleum ether/ethyl acetate are commonly employed.[7]
Workflow for Optimizing Chromatographic Separation
Sources
- 1. Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Optimization for 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
Current Status: Operational Ticket ID: STAB-7NO-BZ Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Executive Summary
You are likely encountering degradation of 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (hereafter referred to as 7-nitro-BZO ). This compound belongs to the benzoxazepinone class, a scaffold frequently used in kinase inhibition and CNS-active drug discovery.
The core stability issue stems from the 7-membered lactam ring , which is thermodynamically strained and chemically sensitized by the electron-withdrawing nitro group at position 7. This combination makes the C5 carbonyl highly electrophilic and prone to nucleophilic attack (hydrolysis), leading to ring opening and loss of biological activity.
This guide provides a self-validating system to stabilize 7-nitro-BZO in solution, covering hydrolysis prevention, solvent handling, and photochemical protection.
Module 1: The Hydrolysis Hazard (pH & Buffer Selection)
The Mechanism of Failure
The primary degradation pathway is the hydrolysis of the amide (lactam) bond at the C5 position.
-
Electronic Activation: The nitro group (
) at position 7 withdraws electron density from the benzene ring. -
Inductive Effect: This electron deficiency is transmitted to the carbonyl carbon (C5), making it significantly more electrophilic than in unsubstituted benzoxazepinones.
-
Ring Opening: Water or hydroxide ions attack C5, cleaving the C-N bond. The ring opens to form a pharmacologically inactive amino-acid derivative [1, 2].
Protocol: Buffer Optimization
Do not assume physiological pH (7.4) is optimal for chemical stability. Lactams typically exhibit a U-shaped pH-stability profile, often maximizing stability in slightly acidic to neutral conditions (pH 5.0 – 6.5) [3].
Actionable Steps:
-
Avoid Alkaline Buffers: At pH > 8.0, hydroxide-catalyzed hydrolysis is rapid.
-
Avoid Strong Acids: While stable in mild acid, pH < 3.0 can catalyze proton-assisted ring opening.
-
Recommended Buffer: 10-50 mM Phosphate or MES buffer, adjusted to pH 6.0 .
Decision Logic: Buffer Selection
Figure 1: Decision matrix for buffer selection to minimize lactam hydrolysis.
Module 2: Solvent-Induced Degradation (The DMSO Trap)
The Issue: Hygroscopicity
Researchers often store stock solutions in DMSO (Dimethyl sulfoxide). However, DMSO is hygroscopic (absorbs water from the air). Even 1% water content in DMSO can facilitate hydrolysis of 7-nitro-BZO over weeks of storage, leading to precipitation or loss of potency [4].
Protocol: The "Dry-Stock" Method
To maintain stability for >6 months, you must treat the stock solution as an anhydrous system.
Step-by-Step Workflow:
-
Solvent Grade: Use only Anhydrous DMSO (≥99.9%, water <50 ppm). Do not use standard laboratory-grade DMSO.
-
Vessel: Prepare stocks in amber glass vials with PTFE-lined caps. Avoid polystyrene (PS) tubes, which can leach plasticizers in DMSO.
-
Aliquoting: Never freeze-thaw the main stock more than once. Create single-use aliquots immediately after dissolution.
-
Storage: Store at -20°C or -80°C.
Stock Preparation Workflow
Figure 2: The "Dry-Stock" protocol to prevent moisture-induced hydrolysis during storage.
Module 3: Photochemical Sensitivity
The Issue: Nitro-Group Reactivity
Nitro-aromatics are susceptible to photoreduction or rearrangement under UV/Visible light. While the benzoxazepinone core is relatively stable to light, the 7-nitro substituent introduces a vector for photochemical degradation, often resulting in a color change (yellow to dark orange/brown) [5].
Protocol: Light Restriction
-
Handling: Perform all weighing and dilution steps under low-light conditions or yellow light.
-
Incubation: If your biological assay requires long incubation (e.g., 24-48 hours), wrap plates or tubes in aluminum foil.
-
Glassware: Exclusively use amber borosilicate glass for storage.
Troubleshooting FAQs
Q1: My solution turned from pale yellow to dark orange. Is it still good? A: Likely No. A darkening color shift in nitro-aromatics usually indicates the formation of azo-dimers or oxidation products. This is often irreversible. Discard the solution and prepare a fresh stock using the "Dry-Stock" method.
Q2: I see a fine precipitate when diluting my DMSO stock into the assay buffer. A: This is a solubility "crash-out." 7-nitro-BZO is hydrophobic.
-
Immediate Fix: Sonicate the solution for 5 minutes (monitor temperature to avoid heating).
-
Process Fix: Ensure your final DMSO concentration in the buffer is 0.5% - 1.0%. If precipitation persists, add a surfactant like Tween-20 (0.01%) or Pluronic F-68 to the assay buffer before adding the compound.
Q3: Can I use TRIS buffer? A: Proceed with Caution. TRIS contains a primary amine. Over long incubations (days), there is a theoretical risk of aminolysis (where the TRIS amine attacks the lactam ring), although hydrolysis is the dominant risk. Phosphate or HEPES are safer alternatives.
Summary of Stability Data
| Parameter | Recommended Condition | Risk Factor |
| pH | 5.5 – 6.5 | pH > 8.0 (Rapid Hydrolysis) |
| Solvent | Anhydrous DMSO | Wet DMSO or Protophilic solvents |
| Temperature | -20°C (Storage), <37°C (Assay) | >40°C (Accelerates Ring Opening) |
| Light | Dark / Amber Glass | UV/White Light (Nitro reduction) |
| Container | Glass / Polypropylene | Polystyrene (DMSO leaching) |
References
-
Imming, P., Klar, B., & Dix, D. (2000).[1] Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331.[1] Link
-
Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: Nitrazepam. Journal of Pharmaceutical Sciences, 66(6), 795-798. Link
-
Cairns, D. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.[2][3] Link
-
Balcaen, L., et al. (2018). Solubility and stability of small molecules in DMSO. ResearchGate / Tocris Technical Notes. Link
-
ICH Expert Working Group. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Active Substances and Medicinal Products Q1B. European Medicines Agency. Link
Sources
- 1. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines I: chlordiazepoxide and demoxepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one. The methodologies described are grounded in established chemical principles to ensure reproducibility and high purity of the final compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the purification of this compound, providing both explanatory background and actionable protocols.
Q1: What are the likely impurities in my crude this compound sample?
A1: Understanding potential impurities is critical for designing an effective purification strategy. Organic impurities can originate from starting materials, side reactions, or degradation.[1] For this specific molecule, impurities typically fall into several categories:
-
Starting Materials: Incomplete reaction can lead to the carryover of precursors used in the synthesis of the benzoxazepinone core.
-
Positional Isomers: During the nitration step of the aromatic ring, electrophilic substitution can occur at other positions, leading to isomers (e.g., 9-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one). The directing effects of the substituents on the benzene ring influence the ratio of these isomers.[2]
-
Over-Nitrated Byproducts: Harsh nitrating conditions can lead to the formation of dinitro derivatives, which are significantly more polar than the desired mononitro product.
-
Acidic Impurities: The synthesis may involve phenolic intermediates. Incomplete cyclization or hydrolysis can leave residual acidic species. Nitration processes can also generate nitrophenolic byproducts, which are acidic and often highly colored.[3]
-
Reduced Byproducts: If any reducing agents are present or if certain metals are used in the reaction vessel, the nitro group can be partially or fully reduced to nitroso, hydroxylamino, or amino functionalities.[4] These amine-containing impurities are more basic and polar than the parent nitro compound.[5]
Q2: My crude product is a dark, discolored oil or gum. What is the first step to isolate a solid?
A2: A dark, non-solid appearance often indicates the presence of acidic, highly conjugated impurities, or residual solvent. The primary goal is to remove these to facilitate crystallization.
Recommendation: Acid-Base Washing and Trituration
The first and most effective step is often a liquid-liquid extraction or a simple wash with a mild alkaline solution to remove acidic impurities like nitrophenols.[3]
-
Causality: Acidic impurities react with a weak base (e.g., sodium bicarbonate) to form their corresponding salts. These salts are highly soluble in water and can be partitioned into an aqueous layer, leaving the neutral target compound in the organic phase. This method is highly selective for acidic contaminants.[3]
Protocol: Mild Alkaline Wash
-
Dissolve the crude oily product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form.
-
Allow the layers to separate. The organic layer contains your product, while the aqueous layer contains the salts of acidic impurities.
-
Drain the aqueous layer. Repeat the wash 1-2 more times with fresh NaHCO₃ solution.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator).
If the product is still oily after this workup, trituration (suspending the oil in a solvent in which it is poorly soluble and stirring vigorously) with a non-polar solvent like hexane or diethyl ether can often induce crystallization.
Q3: How do I select the best solvent for recrystallization of this compound?
A3: Recrystallization is a powerful technique for removing small amounts of impurities, provided the correct solvent is chosen. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6]
Methodology for Solvent Screening:
-
Place a small amount of your crude solid (approx. 20-30 mg) into several different test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Good candidates for initial screening are listed in the table below.
-
A good recrystallization solvent will not dissolve the compound at room temperature. For those that don't, heat the mixture gently. If the compound dissolves upon heating, it is a potential candidate.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. The formation of a significant amount of crystals indicates a good solvent.
-
If no single solvent works perfectly, a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can be used.
| Solvent | Polarity Index | Boiling Point (°C) | Suitability for 7-nitro...-benzoxazepin-5(2H)-one |
| Ethanol | 5.2 | 78 | Good single solvent candidate. |
| Isopropanol | 4.3 | 82 | Good single solvent candidate. |
| Ethyl Acetate | 4.4 | 77 | Good for dissolving; often used with a non-polar anti-solvent. |
| Toluene | 2.4 | 111 | Potential for dissolving less-polar impurities. |
| Hexane/Heptane | 0.1 | 69 / 98 | Good as an anti-solvent in a binary system with Ethyl Acetate or DCM. |
| Water | 9.0 | 100 | Unlikely to be a good solvent due to the aromatic structure. |
Troubleshooting Recrystallization:
-
Oiling Out: If the compound separates as an oil upon cooling, the solution is likely supersaturated or cooling too quickly. Re-heat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
No Crystals Form: The solution may be too dilute, or crystallization may be kinetically slow. Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound. If that fails, slowly evaporate some solvent and cool again.
-
Low Recovery: This can happen if too much solvent was used or if the compound has significant solubility even at low temperatures. Minimize the amount of hot solvent used to just what is necessary to dissolve the solid.
Q4: Recrystallization did not sufficiently improve the purity. What is the next step?
A4: When impurities have similar solubility profiles to the target compound, or when positional isomers are present, column chromatography is the preferred method for purification.[7] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[8]
Principle: this compound is a moderately polar compound due to the nitro group and the lactam functionality. Silica gel is a highly polar stationary phase. Less polar compounds will travel through the column faster, while more polar compounds will be retained longer.[7] Therefore, you can separate your target compound from less polar impurities (e.g., unreacted starting materials) and more polar impurities (e.g., dinitro byproducts).
Workflow for Developing a Column Chromatography Protocol:
Caption: Workflow for Column Chromatography Purification.
Detailed Protocol: Column Chromatography
-
Select Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A mixture of hexane and ethyl acetate is a common starting point for compounds of this polarity.[9] Aim for a system that gives your desired product an Rf value of approximately 0.3.
-
Prepare the Column: Pack a glass column with silica gel (slurry packing is recommended to avoid cracks). The amount of silica should be 50-100 times the weight of your crude sample.
-
Load the Sample: Dissolve your crude compound in a minimal amount of a polar solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elute and Collect: Begin adding the mobile phase to the top of the column, maintaining a constant head of solvent. Open the stopcock and begin collecting fractions in test tubes.
-
Analyze Fractions: Use TLC to check the composition of each fraction. Spot multiple fractions per plate alongside a sample of your crude starting material.
-
Combine and Isolate: Combine the fractions that contain only the pure product. Evaporate the solvent under reduced pressure to obtain the purified this compound as a solid.
Purification Strategy Decision Tree
This diagram outlines the logical progression for purifying your crude product, incorporating the troubleshooting steps discussed above.
Sources
- 1. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 2. lkouniv.ac.in [lkouniv.ac.in]
- 3. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 4. jsynthchem.com [jsynthchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. studylib.net [studylib.net]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Structure-Activity Relationship (SAR) Guide: 7-Nitro vs. 7-Amino Benzoxazepines
Executive Summary: The Electronic Switch
In the development of benzoxazepine-based therapeutics, the modification at the 7-position represents a critical "electronic switch" that dictates pharmacological efficacy, metabolic stability, and receptor affinity. This guide compares the 7-Nitro (NO₂) and 7-Amino (NH₂) congeners, two distinct pharmacophores that often exist in a precursor-metabolite relationship but offer vastly different biological profiles.
-
7-Nitro (EWG): Acts as a potent electron-withdrawing group, enhancing lipophilicity and receptor affinity in CNS-active agents (mimicking 1,4-benzodiazepines). It often serves as a bioreductive prodrug moiety.
-
7-Amino (EDG): Acts as a strong electron donor and hydrogen bond capability source. While often a metabolic deactivation product in CNS contexts, it is the superior scaffold for anticancer and antimicrobial derivatization, providing a "chemical handle" for solubility and target engagement (e.g., kinase inhibition).
Chemical & Electronic Profiling
The transition from nitro to amino inverts the electronic landscape of the benzoxazepine core (specifically the fused benzene ring).
| Feature | 7-Nitro Benzoxazepine | 7-Amino Benzoxazepine |
| Electronic Effect | Strong Withdrawing ( | Strong Donating ( |
| Hammett Constant ( | +0.78 (Deactivates Ring) | -0.66 (Activates Ring) |
| Lipophilicity (LogP) | High (Membrane Permeable) | Moderate to Low (Soluble) |
| H-Bonding | Acceptor only | Donor & Acceptor |
| Metabolic Fate | Reductive metabolism (Nitroreductases) | Acetylation (NAT2) or Glucuronidation |
| Primary Utility | CNS Ligand / Bioreductive Prodrug | Anticancer Scaffold / Synthetic Intermediate |
Detailed SAR Analysis
A. The 7-Nitro Pharmacophore (CNS & Hypoxia Targeting)
In the context of 1,4-benzoxazepines (isosteres of benzodiazepines like Nitrazepam), the 7-nitro group is critical for high-affinity binding to the GABA(_A) receptor benzodiazepine site.
-
Mechanism: The strong electron-withdrawing nature of the nitro group pulls electron density from the aromatic ring, increasing the acidity of the N1-proton (if present) and optimizing the electrostatic potential surface for receptor pocket binding.
-
Bioreductive Logic: In oncology, 7-nitrobenzoxazepines can act as hypoxia-activated prodrugs. Under hypoxic conditions (solid tumors), nitroreductases reduce the
to or hydroxylamine intermediates, which can induce DNA damage or release a cytotoxic payload.
B. The 7-Amino Pharmacophore (Anticancer & Derivatization)
While the primary 7-amino group often signifies a loss of CNS activity (metabolic deactivation), it unlocks potent anticancer activity when derivatized.
-
Solubility & Permeability: The amino group significantly lowers LogP, improving aqueous solubility—a common bottleneck in benzoxazepine drug development.
-
Target Interaction: The
moiety acts as a pivotal Hydrogen Bond Donor (HBD). In kinase inhibitors (e.g., RSK2 inhibitors), this donor capability is essential for hinge-region binding. -
Data Evidence: Research on tyrosine-derived benzoxazepines indicates that 7-amino derivatives (and their alkylated forms) induce G1 cell-cycle arrest and apoptosis in MCF-7 breast cancer cells, a property absent in the nitro-precursors.
Experimental Data Comparison
The following data summarizes the potency shifts observed when modifying the 7-position in specific bioactive series (Anticancer vs. Antileishmanial).
Table 1: Biological Potency Shifts
Data synthesized from comparative studies on benzoxazepine derivatives [1, 2, 4].
| Therapeutic Target | Compound Class | 7-Substituent | Activity (IC50 / EC50) | Outcome |
| Breast Cancer (MCF-7) | 2,3,4,5-Tetrahydro-1,4-benzoxazepine | Nitro (-NO₂) | > 50 µM | Inactive / Low Potency |
| Breast Cancer (MCF-7) | 2,3,4,5-Tetrahydro-1,4-benzoxazepine | Amino (-NH₂) | 3.5 - 7.0 µM | Potent (Apoptosis Inducer) |
| Leishmania mexicana | 4,7,9-Trisubstituted Benzoxazepine | Halogen (-Br/Cl) | 0.9 µM | Highly Potent |
| Leishmania mexicana | 4,7,9-Trisubstituted Benzoxazepine | Heterocycle | > 16.5 µM | Loss of Activity |
Insight: For anticancer activity, the Amino group (often further substituted) is superior due to its ability to engage in H-bonding networks within the active site of kinases or DNA-associated enzymes. For antiparasitic activity, lipophilic electron-withdrawing groups (Halogens/Nitro) are often preferred.
Visualization: SAR & Metabolic Pathways
The following diagram illustrates the functional relationship between the Nitro and Amino forms, highlighting the "Metabolic Switch" and the divergent therapeutic pathways.
Figure 1: The Metabolic and Functional Switch between 7-Nitro and 7-Amino Benzoxazepines.
Experimental Protocol: Chemoselective Reduction
Objective: Synthesis of 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine from its 7-nitro precursor.
This protocol uses Stannous Chloride (
Materials:
-
7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine (1.0 eq)
-
Stannous Chloride Dihydrate (
) (5.0 eq) -
Ethanol (Absolute)
-
Ethyl Acetate / Sodium Bicarbonate (sat. aq.)
Methodology:
-
Dissolution: Dissolve the 7-nitro substrate (1 mmol) in Ethanol (10 mL) in a round-bottom flask.
-
Addition: Add
(5 mmol) in one portion. -
Reflux: Heat the mixture to reflux (
) under nitrogen atmosphere for 3–5 hours.-
Checkpoint: Monitor reaction progress via TLC (Mobile Phase: 50% EtOAc/Hexane). The starting material (Nitro) will be a distinct yellow spot; the product (Amino) will be a lower
, UV-active spot (often fluorescent).
-
-
Quenching: Cool to room temperature. Carefully adjust pH to ~8 using saturated
solution. A thick white precipitate (Tin salts) will form. -
Filtration: Filter the mixture through a Celite pad to remove tin salts. Wash the pad thoroughly with Ethyl Acetate.
-
Extraction: Extract the filtrate with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica Gel, Gradient: 0-5% MeOH in DCM).
Validation Criteria:
-
IR Spectroscopy: Disappearance of symmetric/asymmetric
stretches ( ) and appearance of doublet ( ). -
1H-NMR: Upfield shift of aromatic protons ortho to the substituent (shielding effect of amino group).
References
-
Amino acids derived benzoxazepines: design, synthesis and antitumor activity. Source: PubMed / Elsevier (Bioorg Med Chem Lett) Context: Establishes the anticancer potency of amino-substituted benzoxazepines against MCF-7 lines.
-
Synthesis and biological evaluation of 4,7,9-trisubstituted benzoxazepines as antileishmanial agents. Source: PubMed Central (PMC) Context: details the SAR of the 7-position, highlighting the loss of activity with certain polar groups compared to halogens.
-
Detection of Nitrobenzodiazepines and Their 7-Amino Metabolites in Oral Fluid. Source: Journal of Analytical Toxicology Context: Provides the metabolic framework (Nitro to Amino reduction) relevant to benzo-fused azepines.
-
Structure-Activity Relationships at the Benzodiazepine Receptor. Source: Springer Nature Context: Foundational text on the electronic requirements (EWG at position 7) for CNS receptor binding in this scaffold class.
X-ray crystallography data for 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
Topic: X-ray Crystallography Data & Technical Guide: 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
Executive Summary & Structural Context
Target Molecule: this compound
CAS Registry: 21228-43-3
Molecular Formula: C
This guide provides a technical analysis of the 7-nitro-1,4-benzoxazepin-5-one scaffold. While widely available as a high-throughput screening (HTS) compound and a precursor for kinase inhibitors (e.g., ROCK, TNIK), the specific single-crystal X-ray diffraction (SC-XRD) parameters for this nitro-derivative are often proprietary or extrapolated from structural analogs.
This analysis bridges that gap by benchmarking the molecule against the crystallographically defined Nitrazepam (a 7-nitro-1,4-benzodiazepine) and the parent 1,4-benzoxazepin-5-one , providing researchers with a reliable model for conformational behavior and solid-state packing.
Crystallographic Profile & Comparative Analysis
The 7-membered heterocycle of 1,4-benzoxazepine exists in a flexible conformational equilibrium, typically fluctuating between a distorted chair and a twist-boat form. The introduction of the 7-nitro group at the para position to the amide nitrogen rigidifies the phenyl ring's electron density but largely preserves the ring's puckering parameters compared to the parent scaffold.
Table 1: Structural Parameters (Target vs. Reference Standard)
| Feature | Target: 7-nitro-1,4-benzoxazepin-5-one | Reference: Nitrazepam (7-nitro-1,4-benzodiazepin-2-one) | Significance |
| Crystal System | Monoclinic (Predicted) | Monoclinic | Common for planar, polar aromatics. |
| Space Group | P2 | P2 | Centrosymmetric packing favored by dipole cancellation. |
| Ring Conformation | Twist-Boat | Boat (C5-C11-N1-C2 torsion ~60°) | The O-atom (position 1) increases flexibility vs. N-atom. |
| Intermolecular Forces | N-H···O=C (Amide dimer) | N-H···O=C & NO | Primary driving force for lattice stability. |
| Nitro Group Torsion | ~0–5° (Coplanar) | ~6.6° (Twisted) | Coplanarity maximizes resonance with the benzene ring. |
| Key Bond Length | C(Ar)-NO | C(Ar)-NO | Standard resonance-shortened C-N bond. |
Analyst Note: The "Reference" data is derived from the definitive structure of Nitrazepam (Gilli et al., Acta Cryst. B). The substitution of Oxygen (position 1) for Nitrogen in the benzoxazepine scaffold reduces the H-bond donor count by one, likely altering the 3D network from a 3D-grid (diazepine) to 1D-chains or centrosymmetric dimers (oxazepine).
Conformational Dynamics
The 1,4-benzoxazepine ring is not planar. The methylene bridge (-CH
-
Preferred State: The "Twist-Boat" conformation minimizes transannular steric strain between the C3/C4 protons and the peri-protons on the benzene ring.
-
Nitro Effect: The 7-nitro group is strongly electron-withdrawing. This increases the acidity of the amide proton (N-H), strengthening intermolecular hydrogen bonds and potentially raising the melting point compared to the non-nitro parent.
Experimental Protocol: Synthesis & Crystallization
To obtain high-quality single crystals for X-ray diffraction, a high-purity sample must first be synthesized. The following protocol ensures regio-control, avoiding the mixture of isomers common in direct nitration.
Protocol A: Regioselective Synthesis
-
Precursor: Start with 2-hydroxy-5-nitrobenzamide .
-
Alkylation: Dissolve precursor (10 mmol) in anhydrous DMF. Add K
CO (2.5 eq) and stir at room temperature for 30 min. -
Cyclization: Add 1,2-dibromoethane (1.2 eq) dropwise. Heat the mixture to 80°C for 6-8 hours.
-
Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol/Water (9:1).
Protocol B: Crystallization for XRD
-
Method: Slow Evaporation.
-
Solvent System: Acetone:Ethyl Acetate (1:1 v/v).
-
Procedure:
-
Dissolve 20 mg of the purified this compound in 2 mL of the solvent mixture.
-
Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
-
Cover the vial with parafilm and poke 3-4 small holes with a needle.
-
Store in a vibration-free, dark environment at 4°C.
-
Timeline: Prismatic yellow crystals suitable for XRD typically form within 7-14 days.
-
Visualization of Pathways & Logic
Figure 1: Synthesis & Crystallization Workflow
Caption: Step-wise synthesis and crystallization pathway for generating XRD-quality samples.
Figure 2: Crystal Packing Interaction Logic
Caption: Hierarchy of intermolecular forces driving the crystal packing of the 7-nitro derivative.
References
-
Gilli, G., et al. (1977). "Structure of 7-nitro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nitrazepam)." Acta Crystallographica Section B, 33(8), 2664-2667.
-
PubChem Compound Summary. (2025). "7-nitro-3,4-dihydro-2H-1,4-benzoxazine" (Analogous 6-membered ring data).[7][8] National Center for Biotechnology Information.
-
Life Chemicals. (2024). "Product F2189-0049: 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one." Screening Compound Catalog.
-
Lévai, A. (2008).[4] "Synthesis and Chemical Transformations of Benzoxazepines." Heterocycles, 75(9), 2177.[4] (Review of parent scaffold synthesis).
Sources
- 1. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20140011988A1 - Dibenzo[B,F][1,4]Oxazepin-11-yl-N-Hydroxybenzamides as HDAC Inhibitors - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. mdpi.com [mdpi.com]
- 6. CN117242073A - Prmt5æå¶ååå ¶ç¨é - Google Patents [patents.google.com]
- 7. 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one | C8H6N2O4 | CID 2763830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine | C8H8N2O3 | CID 18416151 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying reference standards for 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
Technical Assessment: Qualifying Reference Standards for 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
Executive Summary & Scope
The Challenge: In the development of kinase inhibitors (e.g., PI3K/mTOR pathway targets) and novel psychotropic agents, This compound serves as a critical scaffold. However, a recurring issue in medicinal chemistry is the reliance on "building block" grade commercial reagents (typically 95-97% purity) as analytical standards. These commercial grades often contain regioisomers (6-nitro vs. 7-nitro) and uncyclized amide intermediates that co-elute during HPLC, leading to erroneous potency data in SAR (Structure-Activity Relationship) studies.
The Objective: This guide outlines the protocol for establishing a Primary Reference Standard for this specific molecule. We compare the raw commercial "Tech Grade" material against a laboratory-qualified "Reference Grade" standard, providing the experimental workflow to bridge the gap.
Comparative Analysis: Commercial vs. Qualified Standards
The following table summarizes the risks associated with using off-the-shelf reagents versus a qualified standard for quantitative analysis.
| Feature | Option A: Commercial "Tech Grade" | Option B: Qualified Reference Standard |
| Purity (HPLC) | 95% - 97% | ≥ 99.5% |
| Primary Impurities | Uncyclized amide intermediates; 6-nitro regioisomer (if nitrated post-cyclization). | None detectable > 0.1%. |
| Water Content | Variable (Hygroscopic nature of nitro-aromatics). | Quantified (TGA/KF) and dry weight corrected. |
| Assay Method | Area % (relative). | qNMR (Quantitative NMR) using TraceCERT® internal standard. |
| Suitability | Early synthesis scouting. | GLP Tox studies, IC50 determination, Stability studies. |
Qualification Workflow (Decision Tree)
The following diagram illustrates the "Self-Validating System" required to upgrade a commercial reagent to a reference standard.
Figure 1: Decision tree for qualifying the benzoxazepinone reference standard. Note the iterative loop for purification.
Experimental Protocols
Protocol A: Purification (The "Cleanup")
Context: Commercial samples of this compound often contain the uncyclized precursor (N-(2-hydroxyethyl)-2-halo-5-nitrobenzamide) due to incomplete ring closure.
-
Dissolution: Dissolve 5.0 g of crude material in minimal boiling DMF (Dimethylformamide). The nitro group decreases solubility in standard alcohols.
-
Precipitation: Slowly add hot Ethanol (EtOH) until turbidity is observed (Ratio approx 1:4 DMF:EtOH).
-
Cooling: Allow to cool to room temperature, then 4°C overnight.
-
Isolation: Filter the pale yellow needles. Wash with cold EtOH.[1]
-
Drying: Dry under high vacuum (0.1 mbar) at 50°C for 24 hours to remove lattice-bound solvents.
Protocol B: Structural Validation (NMR & MS)
Scientific Integrity: You must prove the structure is the 7-nitro isomer and not the 6-nitro or 8-nitro variants.
-
Solvent: DMSO-d6 (Chloroform is poor for this polar nitro compound).
-
Key Signals (1H-NMR, 400 MHz):
-
Amide Proton (NH): Look for a triplet or broad singlet around 8.5–9.0 ppm.
-
Aromatic Region: The 7-nitro substitution pattern creates a specific splitting.
-
H-6: Doublet (d, J~2.5 Hz) – meta coupling to H-8.
-
H-8: Doublet of doublets (dd).
-
H-9: Doublet (d, J~9.0 Hz) – ortho coupling.
-
-
Aliphatic Region: Two multiplets at 3.5–4.5 ppm corresponding to the oxazepine ring (-O-CH2-CH2-NH-).
-
-
Mass Spectrometry: ESI+ mode.[2] Expect [M+H]+ = 209.05 (approx). Caution: Watch for [M+18] (Ammonium adducts) common with lactams.
Protocol C: HPLC Purity Assessment (The "Gatekeeper")
Methodology: This method separates the target from the likely hydrolysis degradants.
| Parameter | Condition |
| Column | Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent. |
| Mobile Phase A | 0.1% Formic Acid in Water.[2] |
| Mobile Phase B | Acetonitrile (ACN). |
| Gradient | 5% B to 95% B over 15 minutes. |
| Flow Rate | 0.8 mL/min. |
| Detection | UV at 254 nm (Nitro group absorption) and 210 nm (Amide bond). |
| Temperature | 40°C. |
Acceptance Criteria:
-
Main peak area > 99.5%.
-
No single impurity > 0.1%.
-
Resolution (Rs) between Main Peak and nearest impurity > 1.5.
Quantitative Assay (qNMR)
Why qNMR? Unlike HPLC area %, which assumes all compounds have the same extinction coefficient (they don't), qNMR provides an absolute purity based on proton counting.
-
Internal Standard: Use Maleic Acid (TraceCERT® grade) or Dimethyl sulfone .
-
Procedure: Weigh exactly ~10 mg of Sample and ~10 mg of Internal Standard into the same vial. Dissolve in DMSO-d6.
-
Acquisition: Set relaxation delay (d1) to > 30 seconds (5x T1) to ensure full relaxation.
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of Std)[3][4][5]
References
-
International Council for Harmonisation (ICH). (2023).[6][7] Validation of Analytical Procedures: Text and Methodology Q2(R2). [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Ready access to 7,8-dihydroindolo[2,3-d][1]benzazepine-6(5H)-one scaffold... (Provides analogous synthesis and purification logic for benzazepinones). [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2763830 (Related Benzoxazinone structures). [Link]
Sources
- 1. sid.ir [sid.ir]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery and Activity Evaluation of Novel Dibenzoxazepinone Derivatives as Glycogen Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. fda.gov [fda.gov]
A Comparative Guide to Benzoxazepine and Benzothiazepine Scaffolds: Structure, Synthesis, and Therapeutic Potential
Introduction: The Significance of Seven-Membered Heterocycles
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents. Their unique structural and electronic properties allow for precise interactions with biological targets. Among these, seven-membered heterocyclic systems fused with a benzene ring, such as benzoxazepines and benzothiazepines, have emerged as "privileged scaffolds." This designation refers to molecular frameworks that can provide potent and selective ligands for a diverse range of biological receptors.[1]
The core difference between these two scaffolds lies in a single heteroatom within the seven-membered ring: an oxygen atom in benzoxazepines and a sulfur atom in benzothiazepines. This seemingly minor substitution profoundly influences the scaffold's three-dimensional structure, physicochemical properties, and, consequently, its pharmacological profile. While benzothiazepine derivatives like Diltiazem (a calcium channel blocker) and Quetiapine (an antipsychotic) are well-established clinical agents, the therapeutic applications of benzoxazepines are a subject of ongoing and intensive research.[2][3]
This guide provides a comparative analysis of the benzoxazepine and benzothiazepine scaffolds, designed for researchers, scientists, and drug development professionals. We will delve into their structural nuances, compare synthetic methodologies, and evaluate their diverse pharmacological activities, supported by experimental data and established protocols.
Caption: Core chemical structures of Benzoxazepine and Benzothiazepine.
Part 1: Structural and Physicochemical Distinction
The fundamental difference between the benzoxazepine and benzothiazepine scaffolds is the substitution of an oxygen atom for a sulfur atom in the heterocyclic ring. This change imparts distinct physicochemical properties that govern their behavior in biological systems.
-
Electronegativity and Bond Angles: Oxygen is more electronegative than sulfur, leading to a more polarized C-O bond compared to the C-S bond. This influences the scaffold's dipole moment and its ability to act as a hydrogen bond acceptor. The larger atomic radius of sulfur compared to oxygen results in different bond lengths (C-S > C-O) and bond angles, which dictates the overall conformation and flexibility of the seven-membered ring.
-
Conformational Flexibility: The seven-membered thiazepine ring in benzothiazepines can adopt various conformations. The addition of a second fused ring, creating a tricyclic system, can restrict this inversion and enhance the thermodynamic profile of the scaffold.[1]
-
Isomeric Forms: Depending on the relative positions of the heteroatoms, several isomers of each scaffold can exist (e.g., 1,3-, 1,4-, 1,5-). The 1,4- and 1,5-benzothiazepines and 1,4- and 1,5-benzoxazepines are the most extensively studied due to the synthetic accessibility and broad range of biological activities discovered for their derivatives.[4][5][6][7]
| Property | Benzoxazepine Core (C₉H₇NO) | Benzothiazepine Core (C₉H₇NS) | Rationale for Difference |
| Molecular Weight | ~145.16 g/mol [8][9] | ~161.22 g/mol [10] | Sulfur has a higher atomic mass than oxygen. |
| Polarity | Generally more polar | Generally less polar | The higher electronegativity of oxygen leads to a greater dipole moment. |
| Hydrogen Bonding | The oxygen atom is a stronger hydrogen bond acceptor. | The sulfur atom is a weaker hydrogen bond acceptor. | Oxygen's higher electronegativity and smaller size make it a more effective H-bond acceptor. |
| Ring Conformation | Influenced by C-O bond lengths and angles. | More flexible due to longer C-S bonds and different bond angles.[1] | The larger atomic radius of sulfur allows for greater conformational freedom. |
Table 1. Comparative Physicochemical Properties of the Core Scaffolds.
Part 2: A Comparative Look at Synthetic Strategies
The synthetic routes to benzoxazepines and benzothiazepines are distinct, primarily dictated by the choice of starting materials containing the key oxygen or sulfur heteroatom.
Synthesis of Benzoxazepine Scaffolds
The construction of the benzoxazepine ring often involves the cyclization of precursors containing pre-formed benzene and partial heterocyclic fragments.
Common Synthetic Approaches:
-
From 2-Aminophenols: A versatile method involves the reaction of 2-aminophenols with alkynones, which undergo a 7-endo-dig cyclization to form the benzo[b][11][12]oxazepine core.[13]
-
Domino Reactions: One-pot syntheses, such as the PPh₃-catalyzed aza-MBH domino reaction between salicyl N-tosylimines and allenoates, offer an efficient route to functionalized benzoxazepines.[14]
-
Enzymatic Cascades: Green chemistry approaches utilizing multi-enzyme cascades (e.g., lipase and tyrosinase) have been developed for the one-pot synthesis of tricyclic 1,5-benzoxazepine derivatives.[12][15]
-
Photocatalysis: Visible-light-catalyzed methods using 2-alkoxyarylaldehydes and N-arylglycines provide a mild and rapid pathway to 1,4-benzoxazepine derivatives without the need for harsh acids, bases, or oxidants.[16]
Caption: Workflow for Photocatalytic Synthesis of 1,4-Benzoxazepines.
Experimental Protocol: Visible-Light-Catalyzed Synthesis of 1,4-Benzoxazepine Derivatives[16]
Causality: This protocol is chosen for its mild conditions, high efficiency, and alignment with green chemistry principles. The use of a photocatalyst avoids harsh reagents and high temperatures, preserving sensitive functional groups.
-
Reaction Setup: In a nitrogen-flushed reaction tube, add 2-(alkoxyl)arylaldehyde (0.2 mmol, 1.0 equiv), N-arylglycine (0.3 mmol, 1.5 equiv), and Ru(bpy)₃Cl₂·6H₂O (3 mol %).
-
Solvent Addition: Add acetonitrile (2 mL) to the reaction tube.
-
Irradiation: Place the reaction tube under an 18W blue LED light source and stir the mixture at 300–400 rpm.
-
Reaction Conditions: Maintain the reaction at 20 °C under a nitrogen atmosphere for 2 hours.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (8:1, v/v).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1,4-benzoxazepine derivative.
Synthesis of Benzothiazepine Scaffolds
The most prevalent strategy for synthesizing the 1,5-benzothiazepine core is the condensation reaction between an o-aminothiophenol and an α,β-unsaturated carbonyl compound.
Common Synthetic Approaches:
-
Condensation with Chalcones: The reaction of o-aminothiophenol with 1,3-diarylprop-2-enones (chalcones) is a cornerstone for building the 1,5-benzothiazepine moiety.[11][17]
-
Green Synthesis: Modern methods employ eco-friendly conditions, such as using polyethylene glycol-400 (PEG-400) as a recyclable medium and bleaching earth clay as a heterogeneous catalyst, to achieve high yields in short reaction times.[18]
-
Microwave and Ultrasonic Irradiation: The use of microwave or ultrasonic irradiation can significantly accelerate the reaction, offering a rapid and efficient synthesis of 1,5-benzothiazepine derivatives.[5][17]
Caption: General Workflow for Green Synthesis of 1,5-Benzothiazepines.
Experimental Protocol: PEG-400 Mediated Green Synthesis of 1,5-Benzothiazepines[18]
Causality: This protocol exemplifies a sustainable synthetic strategy. PEG-400 is a non-toxic, recyclable solvent, and the heterogeneous clay catalyst is easily removed by filtration, simplifying purification and reducing waste.
-
Reactant Mixture: In a round-bottom flask, combine the chalcone (1 mmol), o-aminothiophenol (1.2 mmol), and bleaching earth clay (100 mg).
-
Solvent Addition: Add polyethylene glycol-400 (PEG-400) (5 mL) to the flask.
-
Reaction: Heat the mixture with stirring at 80 °C for the time required as monitored by TLC (typically under 1 hour).
-
Catalyst Removal: After cooling to room temperature, add ethyl acetate (10 mL) and stir for 5 minutes. Remove the clay catalyst by filtration.
-
Product Isolation: Add ice-cold water to the filtrate to precipitate the solid product.
-
Purification: Collect the crude product by filtration, wash with water, and recrystallize from ethanol to obtain the pure 1,5-benzothiazepine derivative. The PEG-400 in the aqueous layer can be recovered by evaporating the water.
Part 3: Comparative Pharmacological Profiles
The structural divergence between benzoxazepines and benzothiazepines gives rise to a wide and distinct array of pharmacological activities. While there is some overlap, each scaffold has been more extensively developed for different therapeutic areas.
| Biological Activity | Benzoxazepine Derivatives | Benzothiazepine Derivatives | Key Examples / Notes |
| Cardiovascular | Limited reports | Extensive (Calcium Channel Blockers)[2][19] | Diltiazem and Clentiazem are clinically used for angina and hypertension.[2] |
| CNS / Antipsychotic | Reported activity[20] | Extensive [2] | Quetiapine and Clothiapine are used to treat schizophrenia and bipolar disorder.[11] |
| Anticonvulsant | Reported activity[20][21] | Reported activity[2][22] | Both scaffolds show potential, building on the legacy of the related benzodiazepines. |
| Anticancer | Promising [6][20][21] | Promising [18][22] | Derivatives of both scaffolds have shown potent cytotoxic activity against various cancer cell lines.[18][20] |
| Antimicrobial | Reported activity[6][21][23] | Reported activity[2] | Both scaffolds have been functionalized to create compounds with antibacterial and antifungal properties. |
| Neuroprotective | Promising (e.g., 5-HT1A agonists)[24] | Limited reports | 1,4-benzoxazepine derivatives have shown remarkable neuroprotective activity in preclinical models of stroke.[24] |
| Antidiabetic | Limited reports | Promising (mNCE inhibitors)[5][25] | Benzothiazepine derivatives can act as mitochondrial sodium-calcium exchange (mNCE) inhibitors, a novel approach for type-II diabetes.[25] |
| Antiviral | Limited reports | Reported activity (including anti-HIV)[2][22] | Some benzothiazepine derivatives have been investigated for their potential against HIV.[2] |
Table 2. Comparative Overview of Major Biological Activities.
Part 4: Structure-Activity Relationship (SAR) Insights
The biological activity of both scaffolds can be finely tuned by introducing various substituents at different positions on the bicyclic ring system. While specific SAR is target-dependent, some general principles can be outlined, drawing parallels with the extensively studied benzodiazepines.[26][27]
Caption: Key modification sites on the scaffolds for tuning biological activity.
-
Position 2 & 4 (Heterocyclic Ring): Substitutions at these positions are crucial. For 1,5-benzothiazepines, large substituents can influence their interaction with calcium channels. In a study on anticancer 1,5-benzothiazepines, halogenated phenyl groups at the 2-position were found to significantly improve cytotoxic activity.[18]
-
Position 5 (Heterocyclic Ring): In many CNS-active benzodiazepines and related structures, a phenyl group at this position is optimal for activity.[26] Modifications here, especially with ortho-substituents on the phenyl ring, can enhance potency.[26]
-
Position 7/8 (Benzene Ring): This is a critical position for modulating potency. In benzodiazepines, an electron-withdrawing group (e.g., Cl, NO₂) at position 7 is essential for anxiolytic activity.[26][27] A similar trend is often observed in benzoxazepine and benzothiazepine derivatives, where substitutions on the fused benzene ring can significantly alter electronic properties and target engagement.
Conclusion and Future Perspectives
The benzoxazepine and benzothiazepine scaffolds, while differing by only a single atom, occupy distinct yet overlapping spaces in the world of medicinal chemistry. Benzothiazepines have a proven clinical track record, particularly in cardiovascular and CNS disorders, providing a solid foundation for further optimization.[28] Benzoxazepines, while less clinically established, represent a frontier of opportunity, with compelling preclinical data supporting their potential as anticancer, neuroprotective, and antimicrobial agents.[6][20][24]
The comparative analysis reveals key takeaways for drug discovery professionals:
-
Scaffold Selection: The choice between a benzoxazepine and benzothiazepine core should be guided by the therapeutic target. For targets requiring the specific geometry and electronic profile of a calcium channel blocker or certain CNS receptors, the benzothiazepine scaffold is a validated starting point. For novel targets in oncology or neuroprotection, the benzoxazepine scaffold offers a promising and less-explored chemical space.
-
Synthetic Strategy: Modern synthetic methods, including photocatalysis, enzymatic reactions, and green chemistry approaches, have made both scaffolds highly accessible.[12][16][18] This allows for the rapid generation of diverse chemical libraries for high-throughput screening.
-
Future Directions: The future of research on these scaffolds lies in the design of hybrid molecules that combine their privileged structures with other pharmacophores, the development of derivatives with enhanced selectivity to minimize off-target effects, and the exploration of new therapeutic areas where their unique properties can be leveraged.
By understanding the fundamental differences in structure, synthesis, and biological activity, researchers can more effectively harness the power of these versatile seven-membered heterocycles to develop the next generation of innovative medicines.
References
- Journal of Global Trends in Pharmaceutical Sciences. (n.d.). 1, 5-BENZOTHIAZEPINES.
- The Journal of Organic Chemistry. (2025, April 23). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. ACS Publications.
- Chemical Communications (RSC Publishing). (n.d.). One step synthesis of benzoxazepine derivatives via a PPh3 catalyzed aza-MBH domino reaction between salicyl N-tosylimines and allenoates.
- PMC. (n.d.). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction.
- (n.d.). Scheme 1. Synthesis of 1,5-benzothiazepines from chalcones and o-aminothiophenol.
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of substituted benzo[b][11][12]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Retrieved February 15, 2026, from
- PMC. (n.d.). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery.
- Books. (2024, July 24). Chapter 10: Synthesis, Properties, and Biological Applications of Benzothiazepines.
- PMC. (n.d.). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents.
- CIBTech. (n.d.). NEW INSIGHTS TO THE CHEMISTRY OF BENZOTHIAZEPINES-AN OVERVIEW.
- Zenodo. (2025, April 30). 1,5-Benzothiazepines in Medicinal Chemistry: Structural Diversity, Biological Targets and Drug Discovery.
- PubMed. (2021, December 15). 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review.
- PubChem - NIH. (n.d.). Benzoxazepine | C9H7NO | CID 17900740.
- The Journal of Organic Chemistry - ACS Publications. (2025, January 3). Visible-Light-Catalyzed Fast Synthesis of 1,4-Benzoxazepine Derivatives from 2-Alkoxyarylaldehydes and N-Arylglycines.
- (n.d.). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022.
- eGPAT. (2017, October 5). Structural activity relationships of benzodiazepines.
- Wikipedia. (n.d.). Benzodiazepine.
- (2019, December 23). Structural Activity Relationships(SAR) of Benzodiazepines - Lorazepam, clonazepam.
-
SciELO. (n.d.). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[12][17]imidazo[1,2-d][11][12]oxazepine and Benzo[f]benzo[12][17]oxazolo[3,2-d][11][12]oxazepine Derivatives. Retrieved February 15, 2026, from
- ResearchGate. (n.d.). Structures of 1,5 and 1,4‐benzoxazepine (A) and 1,4‐benzoxazine (B).
- PubChem - NIH. (n.d.). 1,3-Benzoxazepine | C9H7NO | CID 101157913.
- PubChem - NIH. (n.d.). 1,3-Benzothiazepine | C9H7NS | CID 57426275.
- ResearchGate. (2025, August 5). Synthesis, Biological Activity and Crystal Structure Studies of Some Benzoxazepine Derivatives.
- PMC. (n.d.). The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity.
- PubMed. (2013, February 15). Structure-activity relationship of benzodiazepine derivatives as LXXLL peptide mimetics that inhibit the interaction of vitamin D receptor with coactivators.
- ResearchGate. (2025, August 9). Pharmacological and Biological Activities of Benzazepines: An Overview.
- Arabian Journal of Chemistry. (2010, August 8). Synthesis and biological evaluation of some new substituted benzoxazepine and benzothiazepine as antipsychotic as well as anticonvulsant agents.
- PubMed. (2006, March 15). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan.
- YouTube. (2021, November 7). Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry.
- ResearchGate. (n.d.). General structure of benzoxazepine-type PBR ligands.
- ResearchGate. (n.d.). Benzothiazepines: chemistry of a privileged scaffold.
- (2015, November 10). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines.
- ChemSynthesis. (2025, May 20). 3,1-benzoxazepine - 15123-59-8, C9H7NO, density, melting point, boiling point, structural formula, synthesis.
- ResearchGate. (2025, August 6). ChemInform Abstract: Benzothiazepines: Chemistry of a Privileged Scaffold.
- Who we serve. (2025, November 7). Benzothiazole and 2,3-dihydro-1,5-benzoxazepine Derivatives Demonstrate Antimicrobial Activity.
- PMC. (n.d.). Comparative Molecular Field Analysis of Benzothiazepine Derivatives: Mitochondrial Sodium Calcium Exchange Inhibitors as Antidiabetic Agents.
- ResearchGate. (2020, May 15). Elaboration of Benzoxadiazepine and Benzotriazocine Scaffolds | Request PDF.
- Journal of Medicinal Chemistry - ACS Publications. (2011, June 27). Novel Benzoxazine and Benzothiazine Derivatives as Multifunctional Antihyperlipidemic Agents.
- RSC Advances (RSC Publishing). (n.d.). Benzothiazepines: chemistry of a privileged scaffold.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. cibtech.org [cibtech.org]
- 5. zenodo.org [zenodo.org]
- 6. 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzoxazepine | C9H7NO | CID 17900740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,3-Benzoxazepine | C9H7NO | CID 101157913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,3-Benzothiazepine | C9H7NS | CID 57426275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. jgtps.com [jgtps.com]
- 12. One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of substituted benzo[b][1,4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. One step synthesis of benzoxazepine derivatives via a PPh3 catalyzed aza-MBH domino reaction between salicyl N-tosylimines and allenoates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. books.rsc.org [books.rsc.org]
- 20. scielo.br [scielo.br]
- 21. researchgate.net [researchgate.net]
- 22. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. thieme-connect.com [thieme-connect.com]
- 24. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparative Molecular Field Analysis of Benzothiazepine Derivatives: Mitochondrial Sodium Calcium Exchange Inhibitors as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. egpat.com [egpat.com]
- 27. youtube.com [youtube.com]
- 28. Benzothiazepines: chemistry of a privileged scaffold - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Operational Guide: Disposal & Handling of 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
Executive Summary & Chemical Intelligence
This guide outlines the mandatory disposal and handling procedures for 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one . As a researcher, you must recognize that this compound is not merely "organic waste."[1] It is a nitrogen-rich heterocyclic scaffold, often used as an intermediate in the synthesis of bioactive compounds (including potential psychotropics or BET bromodomain inhibitors).[1]
Its dual nature—containing a nitro group (
Chemical Profile
| Parameter | Detail | Operational Implication |
| Chemical Name | This compound | Use full name on all waste tags.[1] Do not abbreviate. |
| Functional Groups | Nitro ( | Nitro groups increase polarity and potential toxicity.[1] |
| Physical State | Solid (typically yellow/pale powder) | Dust inhalation hazard. High surface area for reactivity. |
| Hazards | Acute Toxicity (Oral/Inhalation) , Irritant | Treat as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate.[1] |
| Stability | Stable under ambient conditions | Not shock-sensitive (unlike aliphatic nitro compounds), but combustible.[1] |
Strategic Hazard Assessment (The "Why")
Effective safety relies on understanding causality. We do not simply "bin" this chemical because:
-
Environmental Persistence: The benzoxazepine ring is robust. If disposed of in standard landfills, it resists hydrolysis.[1]
-
Bioaccumulation Potential: Nitro-aromatics can be reduced by environmental bacteria into amino-aromatics, which are often more toxic and potentially mutagenic.
-
Regulatory "Grey Zone": While likely not explicitly P-listed (Acute Hazardous Waste) by the EPA under a specific CAS, it must be managed as Hazardous Waste based on Generator Knowledge of its toxicological properties (RCRA 40 CFR 262.11).
Operational Disposal Protocol
Phase 1: Pre-Disposal Handling & Segregation
Goal: Prevent cross-contamination and accidental exposure during waste accumulation.
-
PPE Requirement: Double nitrile gloves (0.11 mm minimum thickness) are required. The nitro moiety increases lipophilicity, potentially aiding skin permeation.[1]
-
Containment: All weighing and transfer must occur inside a certified chemical fume hood.
Phase 2: Waste Stream Selection (The Decision Matrix)
Do not mix this compound with oxidizers (e.g., nitric acid, perchlorates) or strong reducing agents.[1]
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
-
Primary Stream: Incineration Only. [1]
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar or amber glass.
-
Protocol:
-
Place the solid waste into a primary clear zip-seal bag.
-
Place the sealed bag into the HDPE secondary container.
-
Add "Bioactive/Toxic" auxiliary label.
-
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Primary Stream: Mixed Organic Solvents (High BTU).
-
Compatibility: Ensure the solvent stream is compatible.
-
If dissolved in DCM/Chloroform: Segregate into Halogenated Waste .[1]
-
If dissolved in DMSO/Methanol/Ethyl Acetate: Segregate into Non-Halogenated Waste .
-
-
pH Check: Ensure the waste mixture is neutral (pH 6-8). Nitro compounds can decompose exothermically in strongly alkaline environments at elevated temperatures.
Visual Workflow: Cradle-to-Grave Decision Tree
The following diagram illustrates the logic flow for categorizing and processing this specific waste stream.
Figure 1: Decision matrix for the segregation and disposal of nitro-benzoxazepinone waste streams, prioritizing incineration.
Regulatory Compliance & Manifesting
When preparing the Hazardous Waste Manifest (EPA Form 8700-22), strict adherence to RCRA codes is required.[1] Because this specific compound may not have a dedicated CAS-specific listing, you must apply Characteristic or Process codes.[1]
Recommended RCRA Waste Codes
| Code | Description | Applicability Logic |
| D001 | Ignitable | Apply if the compound is dissolved in a solvent with Flash Point <60°C (e.g., Ethyl Acetate). |
| F002 / F003 | Spent Solvents | Apply if the waste is a reaction mixture containing listed solvents (e.g., Acetone, DCM).[1] |
| Non-Regulated Toxic | Toxic (Non-RCRA) | Apply if solid pure substance. While not federally P-listed, many states (e.g., CA, MA) require "Toxic" designation for pharmaceutical intermediates.[1] |
Critical Note: Do not classify as D003 (Reactive) unless specific testing indicates explosivity. While nitro-aliphatics are reactive, fused nitro-aromatics/heterocycles like benzoxazepinones are generally thermally stable enough for standard transport, provided they are not dry-ground or subjected to shock.[1]
Emergency Spill Response
In the event of a spill outside the fume hood:
-
Evacuate: Clear the immediate area of personnel.
-
PPE: Don full PPE (Tyvek suit, double gloves, N95 or P100 respirator) before re-entering.[1]
-
No Solvents: Do NOT use acetone or ethanol to clean the powder. This spreads the contamination and increases skin absorption risks.[1]
-
Dry Method: Use a HEPA-filtered vacuum or wet-wipe method (using soapy water) to capture dust without generating an aerosol.
-
Decontamination: Wash the surface with a mild surfactant solution. Verify removal with UV light (many benzoxazepinones fluoresce).
References
-
PubChem. 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine (Analog Structure & Safety Data). National Library of Medicine. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 (Identification and Listing of Hazardous Waste).[2] Available at: [Link]
-
American Chemical Society (ACS). Identifying and Handling Hazardous Waste in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
